Chemical structure and properties of 4,4'-Difluoro-3-methoxybenzophenone
Executive Summary 4,4'-Difluoro-3-methoxybenzophenone (CAS: 94108-96-0) is a specialized fluorinated aromatic intermediate used primarily in the synthesis of functionalized high-performance polymers, specifically Poly(ar...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4,4'-Difluoro-3-methoxybenzophenone (CAS: 94108-96-0) is a specialized fluorinated aromatic intermediate used primarily in the synthesis of functionalized high-performance polymers, specifically Poly(aryl ether ketone)s (PAEK) and Poly(ether ether ketone)s (PEEK). Unlike the standard monomer 4,4'-difluorobenzophenone, the inclusion of the 3-methoxy group breaks the structural symmetry and provides a critical chemical "handle." This methoxy moiety allows for post-polymerization modification—typically demethylation to a hydroxyl group followed by sulfonation or crosslinking—making this compound essential for developing proton exchange membranes (PEMs) in fuel cells and advanced filtration materials.
Chemical Identity & Structural Analysis[1][2]
This molecule consists of a benzophenone core substituted with fluorine atoms at the para positions (4 and 4') and a methoxy group at the meta position (3) of one ring.
Carbonyl Bridge (C=O): Acts as a strong electron-withdrawing group (EWG), activating the para-fluorine atoms for Nucleophilic Aromatic Substitution (S_NAr).
Fluorine Atoms (F): Weakly deactivating but excellent leaving groups in S_NAr reactions due to the high electronegativity stabilizing the Meisenheimer complex intermediate.
Methoxy Group (-OCH₃): An electron-donating group (EDG) via resonance. It slightly deactivates the fluorine on the same ring (C4) toward nucleophilic attack compared to the unsubstituted ring (C4'), introducing regioselectivity in polymerization reactions.
Physicochemical Properties[1][2][4][5][6][7][8]
Note: As a niche intermediate, some values are predicted based on structure-activity relationships (SAR) with 4,4'-difluorobenzophenone.
Property
Value
Notes
Physical State
Solid (Crystalline powder)
White to off-white appearance.
Melting Point
85°C – 95°C (Predicted)
Slightly lower than 4,4'-Difluorobenzophenone (107°C) due to asymmetry.
Boiling Point
~360°C (at 760 mmHg)
Extrapolated from analogous benzophenones.
Solubility
Soluble in DCM, DMSO, Toluene
Insoluble in water.
LogP
~3.8
Lipophilic character.
Synthesis & Manufacturing Protocols
The most reliable synthetic pathway utilizes Friedel-Crafts Acylation . This method ensures the correct regiochemistry by employing a pre-functionalized acid chloride.
Protocol: Friedel-Crafts Acylation
Reagents:
Substrate: Fluorobenzene (Excess, acts as solvent/reactant)[1]
Preparation of Acid Chloride: Convert 3-methoxy-4-fluorobenzoic acid (CAS 82846-18-2) to the acid chloride using Thionyl Chloride (SOCl₂) under reflux for 3 hours. Remove excess SOCl₂ under vacuum.
Acylation Setup: In a dry 3-neck flask under nitrogen, suspend AlCl₃ (1.1 eq) in dry Fluorobenzene (5 eq).
Addition: Dropwise add the 3-methoxy-4-fluorobenzoyl chloride (dissolved in minimal fluorobenzene or DCM) at 0°C to control the exotherm.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/HPLC.
Quenching: Pour the reaction mixture carefully onto ice/HCl to hydrolyze the aluminum complex.
Extraction: Extract with Dichloromethane (DCM). Wash organic layer with NaHCO₃ (aq) and Brine.
Purification: Recrystallize from Ethanol/Heptane to yield the target as white crystals.
Mechanism Visualization
Caption: Synthesis via Friedel-Crafts acylation ensures regioselective coupling of the benzophenone core.
Reactivity & Applications in Polymer Chemistry[5]
The primary utility of 4,4'-Difluoro-3-methoxybenzophenone lies in its role as a monomer for modified PEEK .
Nucleophilic Aromatic Substitution (S_NAr)
In the presence of a bisphenol (e.g., Hydroquinone) and a base (K₂CO₃), the fluorine atoms are displaced to form ether linkages.
Reactivity Profile: The fluorine on the 3-methoxy ring is slightly less reactive than the fluorine on the unsubstituted ring. This difference can be exploited to synthesize controlled oligomers or block copolymers.
Post-Polymerization Modification
The methoxy group is a "masked" hydroxyl group.
Demethylation: Treatment of the polymer with Boron Tribromide (BBr₃) or Pyridine Hydrochloride at elevated temperatures converts the -OCH₃ to -OH.
Sulfonation: The resulting phenol group activates the ring for sulfonation (using H₂SO₄), creating hydrophilic domains essential for Proton Exchange Membranes (PEMs) in fuel cells.
Workflow: From Monomer to PEM
Caption: Transformation of the monomer into a functionalized Proton Exchange Membrane (PEM).
Handling: Use in a fume hood. Avoid dust formation.[2]
Storage: Store at Room Temperature in a tightly sealed container, away from strong oxidizing agents.
References
ChemicalBook. (2024). 4,4'-Difluoro-3-methoxybenzophenone Product Page (CAS 94108-96-0).[3] Retrieved from
Sigma-Aldrich. (2024). 3-Methoxy-4-fluorobenzoic acid (Precursor Data). Retrieved from
Wang, F., et al. (2009). Synthesis and properties of sulfonated poly(ether ether ketone) with pendant methoxy groups for direct methanol fuel cells. Journal of Membrane Science.
Head, F.S. (1952). Preparation of 4,4'-difluorobenzophenone. US Patent 2,606,183.[4][5] (Foundational chemistry for benzophenone synthesis).
Thermodynamic properties of methoxy-substituted benzophenones
Initiating Data Collection I'm starting by zeroing in on data. I'm hitting Google hard, specifically looking for thermodynamic properties of methoxy-substituted benzophenones.
Author: BenchChem Technical Support Team. Date: February 2026
Initiating Data Collection
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Analyzing Search Results
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Foundational
An In-Depth Technical Guide to the Synthesis of 4,4'-Difluoro-3-methoxybenzophenone
Introduction 4,4'-Difluoro-3-methoxybenzophenone is a substituted diarylketone with significant potential as a key intermediate in the development of novel pharmaceutical agents and advanced materials. Its unique substit...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
4,4'-Difluoro-3-methoxybenzophenone is a substituted diarylketone with significant potential as a key intermediate in the development of novel pharmaceutical agents and advanced materials. Its unique substitution pattern, featuring two fluorine atoms and a methoxy group, imparts specific electronic and steric properties that are of considerable interest to medicinal chemists and materials scientists. This guide provides a comprehensive overview of the viable synthetic pathways for 4,4'-Difluoro-3-methoxybenzophenone, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process parameters. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Strategic Approach to Synthesis: The Friedel-Crafts Acylation Pathway
The most logical and industrially scalable approach to the synthesis of 4,4'-Difluoro-3-methoxybenzophenone is the Friedel-Crafts acylation . This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[1][2] For the target molecule, this translates to the reaction of fluorobenzene with a suitably substituted benzoyl chloride.
The core logic of this synthetic strategy is to introduce the benzoyl moiety onto the fluorobenzene ring. The regioselectivity of this reaction is a critical consideration. The fluorine atom on fluorobenzene is an ortho-, para- director. Due to steric hindrance at the ortho position, the para-substituted product is typically favored.[3]
The synthesis can be conceptually broken down into two primary stages:
Preparation of the Acylating Agent: Synthesis of 4-fluoro-3-methoxybenzoyl chloride.
Friedel-Crafts Acylation: The Lewis acid-catalyzed reaction of 4-fluoro-3-methoxybenzoyl chloride with fluorobenzene.
This two-stage approach allows for the controlled construction of the target molecule with a high degree of regiochemical precision.
Stage 1: Synthesis of the Key Precursor, 4-Fluoro-3-methoxybenzoyl Chloride
The successful synthesis of 4,4'-Difluoro-3-methoxybenzophenone hinges on the availability of a high-purity acylating agent. The logical precursor is 4-fluoro-3-methoxybenzoyl chloride. Its synthesis begins with the corresponding carboxylic acid.
Synthesis of 4-Fluoro-3-methoxybenzoic Acid
Several routes to 4-fluoro-3-methoxybenzoic acid have been reported, often starting from commercially available substituted phenols or anilines. A common pathway involves the methylation of a suitably protected 4-fluoro-3-hydroxybenzoic acid.[4] Another approach starts from 4-fluoro-3-methoxyaniline, which can be synthesized from precursors like 1-fluoro-2-methoxy-4-nitrobenzene.[5]
A representative synthesis of 4-fluoro-3-methoxybenzoic acid involves the hydrolysis of its corresponding methyl ester.
Experimental Protocol: Hydrolysis of Methyl 4-fluoro-3-methoxybenzoate [6]
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 4-fluoro-3-methoxybenzoate (1.0 equivalent) in methanol.
Base Addition: To the stirred solution, add an aqueous solution of sodium hydroxide (4.0 equivalents).
Reaction: Stir the mixture at room temperature for approximately 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Upon completion, remove the methanol under reduced pressure. Dissolve the residue in water.
Acidification: Acidify the aqueous solution to a pH of 4 with a 1N HCl solution. This will precipitate the carboxylic acid.
Isolation and Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and dry to yield 4-fluoro-3-methoxybenzoic acid as a white solid. A yield of 97% has been reported for this transformation.[6]
Conversion to 4-Fluoro-3-methoxybenzoyl Chloride
The conversion of the carboxylic acid to the more reactive acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.[7]
Experimental Protocol: Synthesis of 4-Fluoro-3-methoxybenzoyl Chloride
Reaction Setup: In a fume hood, suspend 4-fluoro-3-methoxybenzoic acid (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene in a round-bottom flask equipped with a reflux condenser and a gas trap for HCl.
Reagent Addition: Slowly add thionyl chloride (1.5 equivalents) to the suspension. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
Reaction: Heat the mixture to reflux and stir for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.
Isolation: Allow the reaction to cool to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting residue is the crude 4-fluoro-3-methoxybenzoyl chloride, which can be used in the next step, often without further purification.
Stage 2: Friedel-Crafts Acylation for the Synthesis of 4,4'-Difluoro-3-methoxybenzophenone
This final stage involves the formation of the carbon-carbon bond between the two aromatic rings. The choice of Lewis acid catalyst and reaction conditions are critical for achieving a high yield and selectivity.
The Mechanism and Rationale
The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride, making it a better leaving group. The resulting acylium ion is then attacked by the electron-rich aromatic ring of fluorobenzene.[1] The subsequent loss of a proton restores the aromaticity of the ring, yielding the desired benzophenone.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Synthesis of 4,4'-Difluoro-3-methoxybenzophenone
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in an excess of fluorobenzene, which serves as both the reactant and the solvent.
Reactant Addition: Cool the suspension to 0 °C in an ice bath. Prepare a solution of 4-fluoro-3-methoxybenzoyl chloride (1.0 equivalent) in a small amount of fluorobenzene. Add this solution dropwise to the AlCl₃ suspension with vigorous stirring.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by TLC or GC-MS.
Work-up: Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
Extraction: Separate the organic layer. Extract the aqueous layer with a suitable solvent like dichloromethane. Combine the organic layers.
Washing: Wash the combined organic phase sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 4,4'-Difluoro-3-methoxybenzophenone.
Alternative Catalytic Systems
While aluminum chloride is a conventional and effective catalyst for Friedel-Crafts acylation, it has some drawbacks, including the need for stoichiometric amounts and the generation of corrosive waste.[8] Research into more environmentally friendly and recyclable catalysts has led to the exploration of alternatives. For the acylation of less reactive substrates like fluorobenzene, strong acid catalysts are necessary.[9]
Rare earth triflates, such as lanthanum triflate (La(OTf)₃), in combination with trifluoromethanesulfonic acid (TfOH), have been shown to be effective for the solvent-free acylation of fluorobenzene.[10] These catalysts can offer advantages in terms of handling, recovery, and reuse.
The synthesis of 4,4'-Difluoro-3-methoxybenzophenone is most effectively achieved through a two-stage process centered around a Friedel-Crafts acylation reaction. This pathway offers a high degree of control over the final product's structure. The key to a successful synthesis lies in the preparation of a high-purity 4-fluoro-3-methoxybenzoyl chloride precursor and the careful execution of the Lewis acid-catalyzed acylation of fluorobenzene. While traditional catalysts like aluminum chloride are effective, the exploration of more modern, recyclable catalytic systems may offer process improvements in terms of environmental impact and cost-effectiveness. The protocols and insights provided in this guide serve as a robust foundation for the laboratory-scale synthesis and process development of this valuable chemical intermediate.
References
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
Google Patents. (n.d.). US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone.
Google Patents. (n.d.). WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline.
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]
SIOC Journals. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]
PMC. (n.d.). Synthesis of Zeolitic imidazolate frameworks‐8@ layered double hydroxide polyhedral nanocomposite with designed porous voids as an effective carrier for anti‐cancer drug‐controlled delivery. Retrieved from [Link]
Organic Syntheses. (n.d.). 4,4'-difluorobiphenyl. Retrieved from [Link]
Google Patents. (n.d.). CN101462931A - Method for acylating fluorobenzene.
ResearchGate. (2020, July 3). Synthesis and Characterization of Zeolitic Imidazolate Framework-8 (ZIF-8)/Al2O3 Composite. Retrieved from [Link]
Google Patents. (n.d.). EP0004710A2 - Preparation of 4,4'-difluorobenzophenone.
MDPI. (2023, August 21). Synthesis of Zeolitic Imidazolate Framework-8 Using Glycerol Carbonate. Retrieved from [Link]
ResearchGate. (n.d.). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. Retrieved from [Link]
ResearchGate. (n.d.). ChemInform Abstract: Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). Retrieved from [Link]
Scientific & Academic Publishing. (n.d.). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]
Sciencemadness.org. (2016, January 1). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]
MDPI. (2024, January 9). Preparation of Zeolitic Imidazolate Framework and Carbon Nanofiber Composites for Nitrofurazone Detection. Retrieved from [Link]
Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]
Google Patents. (n.d.). CN106045828A - Preparation method of 4,4'-difluorobenzophenone.
Google Patents. (n.d.). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
Google Patents. (n.d.). CN106008182A - Preparation method of 4,4'-difluorobenzophenone.
Lidsen. (2023, March 13). Catalysis Research Sustainable Synthesis of Zeolitic Imidazolate Framework-8 Nanoparticles and Application in the Adsorption of. Retrieved from [Link]
Jim Clark. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]
ResearchGate. (n.d.). The synthesis and crystal structure of unsubstituted 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY). Retrieved from [Link]
The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
Reactivity of fluorine atoms in 4,4'-Difluoro-3-methoxybenzophenone
This guide details the reactivity profile of 4,4'-Difluoro-3-methoxybenzophenone , a specialized monomer bridging the gap between high-performance thermoplastics (PAEKs) and functionalized pharmaceutical scaffolds. Unlik...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the reactivity profile of 4,4'-Difluoro-3-methoxybenzophenone , a specialized monomer bridging the gap between high-performance thermoplastics (PAEKs) and functionalized pharmaceutical scaffolds.
Unlike the symmetric commodity chemical 4,4'-difluorobenzophenone (DFBP), the introduction of the 3-methoxy group creates a distinct electronic asymmetry. This guide provides the mechanistic insight and experimental protocols required to exploit this asymmetry for regioselective mono-substitution or controlled polycondensation .
Part 1: Electronic Structure & Reactivity Theory
The Core Asymmetry
The molecule contains two electrophilic sites (C-F bonds) susceptible to Nucleophilic Aromatic Substitution (
Ring A (4-Fluoro): This ring mimics the standard DFBP core. The fluorine is activated solely by the para-carbonyl group (strong Electron Withdrawing Group, EWG). It represents the kinetically favored site.
Ring B (3-Methoxy-4-Fluoro): This ring is electronically modified.
Resonance Effect (
): The methoxy oxygen donates electron density into the ring. Although meta to the carbonyl, it is ortho to the fluorine. This donation increases the electron density of Ring B, destabilizing the anionic Meisenheimer complex required for .
Inductive Effect (
): The oxygen atom is electronegative, providing some inductive stabilization, but in benzophenone systems, the resonance deactivation typically dominates.
Steric Hindrance: The methoxy group creates a steric barrier for bulky nucleophiles approaching the 4-position.
Conclusion:
. This rate difference is the "handle" for chemoselectivity.
Visualization: Reactivity Map
The following diagram illustrates the competing electronic effects determining the reaction sites.
Figure 1: Electronic activation map showing the divergence in reactivity between the two phenyl rings.
Part 2: Chemoselective Mono-Substitution (
)
Objective: Selectively displace the fluorine on Ring A while leaving Ring B intact. This is critical for synthesizing asymmetric pharmaceutical intermediates or end-capping agents.
Experimental Protocol 1: Regioselective Amination
Target: Mono-substituted benzophenone derivative.
Parameter
Condition
Rationale
Solvent
DMSO or DMF
Polar aprotic solvents stabilize the polar transition state (Meisenheimer complex).
Base
(1.1 equiv)
Mild base sufficient to neutralize HF; avoids side reactions seen with stronger bases like NaH.
Temperature
60°C – 80°C
Critical Control Point. High enough to activate Ring A, but too low to overcome the activation barrier of Ring B.
Stoichiometry
Nucleophile (1.0 equiv)
Strict 1:1 ratio prevents "double hits" on Ring B.
Step-by-Step Workflow:
Dissolution: Dissolve 4,4'-difluoro-3-methoxybenzophenone (10 mmol) in anhydrous DMSO (20 mL).
Base Addition: Add anhydrous, micropulverized
(11 mmol). Stir for 15 minutes at room temperature.
Nucleophile Addition: Add the amine nucleophile (10 mmol) dropwise.
Reaction: Heat to 75°C under
atmosphere. Monitor via HPLC or TLC.
Endpoint: Disappearance of starting material. Appearance of mono-sub product.
Note: If >5% bis-substituted product appears, lower temperature to 60°C.
Workup: Pour into ice water (100 mL). The product typically precipitates. Filter, wash with water, and recrystallize from Ethanol/Water.
Part 3: Polycondensation (Polymer Synthesis)
Objective: Force both fluorines to react with a bisphenol (e.g., Hydroquinone) to form a Poly(ether ether ketone) (PEEK) derivative.
The Challenge
Ring B is sluggish. Standard PEEK conditions (160°C) may result in low molecular weight oligomers because Ring B fails to react completely, acting as a "chain terminator."
Nucleophilic Aromatic Substitution Mechanism : Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
PEEK Synthesis Fundamentals : Rose, J. B. (1983). Preparation and properties of poly(arylene ether ketones). Polymer, 24(8), 953-958. Link
Ortho-Effect in SNAr : Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. Link
Fluorine NMR Data : Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link
Functionalized PEEK : Atta, A. M., et al. (2006). Synthesis and characterization of new poly(ether ketone)s containing pendant groups. Journal of Applied Polymer Science, 101(4), 2200-2209. Link
Modulating Benzophenone's Reactivity: A Deep Dive into the Electronic Effects of the Methoxy Group
An In-depth Technical Guide: Audience: Researchers, scientists, and drug development professionals. Abstract Benzophenone and its derivatives are fundamental scaffolds in photochemistry, organic synthesis, and medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract
Benzophenone and its derivatives are fundamental scaffolds in photochemistry, organic synthesis, and medicinal chemistry, prized for their unique photochemical properties. The introduction of substituents onto the benzophenone core can profoundly alter its electronic landscape, thereby tuning its reactivity and physical properties. This technical guide provides a detailed examination of the electronic effects imparted by the methoxy group (-OCH₃) on the benzophenone molecule. We will explore the dualistic nature of the methoxy group's influence—its electron-withdrawing inductive effect versus its potent electron-donating resonance effect—and how the substitution pattern (ortho, meta, para) dictates the ultimate impact on the molecule's ground-state and excited-state characteristics. This analysis is grounded in spectroscopic evidence, reaction kinetics, and photochemical principles, offering field-proven insights for professionals leveraging these structures in their research.
The Dichotomy of the Methoxy Substituent: Inductive vs. Resonance Effects
The methoxy group's influence on an aromatic system is a classic example of competing electronic effects. Understanding this dichotomy is crucial to predicting its impact on benzophenone's reactivity.
Inductive Effect (-I): Oxygen is more electronegative than carbon, causing it to withdraw electron density from the aromatic ring through the sigma (σ) bond. This is a through-bond effect that weakens with distance.[1][2]
Resonance Effect (+R or +M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[1][2][3] This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions.
Crucially, for the methoxy group, the resonance effect is generally more dominant than the inductive effect when it is positioned ortho or para to a reaction center or functional group.[2][4][5] In the meta position, the resonance effect is minimized, and the inductive effect becomes more influential.[6]
Caption: Competing electronic effects of a para-methoxy group.
Impact on Ground-State Properties and Reactivity
The net electronic effect of the methoxy group directly modulates the electron distribution in the benzophenone ground state, which has significant consequences for its chemical reactivity, particularly in electrophilic aromatic substitution.
Electron Density and Spectroscopic Signatures
The electron-donating +R effect from a para-methoxy group increases electron density across the conjugated system. This is experimentally verifiable using Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR: Protons on the methoxy-substituted ring, especially those ortho and para to the methoxy group, experience increased shielding and will appear at a higher field (lower ppm) compared to those in unsubstituted benzophenone.[7][8]
¹³C NMR: Similarly, the carbon atoms of the substituted ring will show upfield shifts, reflecting the increased electron density.[7][8] The carbonyl carbon may also experience a slight upfield shift due to delocalization.
Compound
Position of -OCH₃
Representative ¹H Chemical Shift (ppm)
Representative ¹³C Chemical Shift (ppm)
Benzophenone
N/A
~7.8-7.4
~196 (C=O), ~128-138 (Aryl)
4-Methoxybenzophenone
para
~6.9 (protons ortho to -OCH₃)
~163 (C-para), ~113 (C-ortho to -OCH₃)
Table 1: Comparative NMR chemical shifts illustrating the shielding effect of the para-methoxy group. Note: Exact values vary with solvent and instrument.
Reactivity in Electrophilic Aromatic Substitution (EAS)
Benzophenone's carbonyl group is an electron-withdrawing group, deactivating both aromatic rings towards electrophilic attack and directing incoming electrophiles to the meta position.[9] However, the introduction of a methoxy group changes this landscape dramatically.
The powerful activating and ortho, para-directing nature of the methoxy group's +R effect overrides the deactivating effect of the carbonyl group on its own ring.[10] Therefore, in a molecule like 4-methoxybenzophenone, electrophilic substitution will occur preferentially on the methoxy-activated ring at the positions ortho to the methoxy group (and meta to the carbonyl).
Modulation of Excited-State Properties and Photochemistry
Benzophenone is a cornerstone of photochemistry due to its efficient intersystem crossing (ISC) from the first excited singlet state (S₁) to the first excited triplet state (T₁). The methoxy group significantly alters the photophysical and photochemical behavior by modifying the energies of the relevant excited states.
UV-Visible Absorption
The primary electronic transition in benzophenone upon UV irradiation is the n→π* transition, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.[11] This is a relatively weak absorption. A more intense π→π* transition occurs at a shorter wavelength.
An electron-donating group like methoxy, particularly in the para position, extends the π-conjugation of the system. This has two main effects:
Bathochromic Shift (Red Shift): The energy gap between the π and π* orbitals is reduced. This shifts the high-intensity π→π* absorption band to a longer wavelength.[12]
Hyperchromic Effect: The probability of the transition increases, leading to a greater molar absorptivity (ε).
Compound
λmax (n→π) (nm)
λmax (π→π) (nm)
Solvent
Benzophenone
~340
~250
Methanol
4-Methoxybenzophenone
~330
~285
Methanol
Table 2: Typical UV-Vis absorption maxima for benzophenone and its 4-methoxy derivative, demonstrating the bathochromic shift of the π→π* transition.
Intersystem Crossing (ISC) and Triplet State Reactivity
The high efficiency of ISC in benzophenone (quantum yield ≈ 1) is a key feature. The process is typically S₁(n,π) → T₁(n,π). However, the presence of a nearby T₂(π,π*) state is believed to facilitate this process.[13][14][15]
The methoxy group can alter the rate and mechanism of ISC. By donating electron density, it tends to raise the energy of the n,π* state while lowering the energy of the π,π* state.[13] This change in the relative energies of the S₁(n,π), T₁(n,π), and T₂(π,π) states can influence the ISC rate constant. For 4-methoxybenzophenone, the T₂(π,π) state is often lowered in energy, potentially altering the dominant ISC pathway.[13] This can affect the lifetime of the excited singlet state and the overall photochemical reactivity.
Caption: Methoxy group's influence on excited state energy levels.
Experimental Protocols
To quantitatively assess these electronic effects, standardized experimental procedures are essential.
Protocol 4.1: Comparative UV-Visible Spectroscopy
Objective: To measure and compare the absorption spectra of benzophenone and 4-methoxybenzophenone to demonstrate the bathochromic shift.
Methodology:
Solution Preparation: Prepare stock solutions of 1 mM benzophenone and 1 mM 4-methoxybenzophenone in spectroscopic grade methanol.
Working Solutions: Prepare dilute solutions (e.g., 10 µM) of each compound from the stock solutions using the same solvent. Ensure the final absorbance values fall within the linear range of the spectrophotometer (typically 0.1 - 1.0).
Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use spectroscopic grade methanol as the blank reference in both the sample and reference cuvettes to obtain a baseline.
Sample Measurement: Replace the blank in the sample beam with the cuvette containing the benzophenone solution. Scan the absorbance from 400 nm to 200 nm.
Repeat: Rinse the sample cuvette thoroughly with methanol, then measure the absorbance spectrum of the 4-methoxybenzophenone solution under identical conditions.
Data Analysis: Overlay the two spectra. Identify the wavelength of maximum absorbance (λmax) for both the n→π* and π→π* transitions for each compound. Compare the values to quantify the shift.
Protocol 4.2: Cyclic Voltammetry (CV) for Redox Potential Analysis
Objective: To investigate the effect of the methoxy group on the reduction potential of the benzophenone carbonyl group. The electron-donating group is expected to make reduction more difficult (a more negative reduction potential).
Methodology:
Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, aprotic solvent like acetonitrile or dimethylformamide (DMF).
Analyte Solution: Prepare a ~1 mM solution of benzophenone in the electrolyte solution. De-gas the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.
Electrochemical Cell Setup: Assemble a three-electrode cell:
Working Electrode: Glassy carbon electrode (polished before use).
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
Counter (Auxiliary) Electrode: Platinum wire.
CV Measurement:
Blank Scan: First, run a cyclic voltammogram of the electrolyte solution alone to ensure there are no interfering redox events in the potential window of interest.
Sample Scan: Immerse the electrodes in the de-gassed analyte solution. Scan the potential from an initial value (e.g., 0 V) towards a negative potential (e.g., -2.0 V vs. Ag/AgCl) and back. Use a typical scan rate of 100 mV/s.
Record the resulting voltammogram (current vs. potential).
Repeat for Substituted Compound: Repeat steps 2-4 using a ~1 mM solution of 4-methoxybenzophenone.
Data Analysis: Identify the cathodic peak potential (Epc) for the first reduction wave for both compounds. A more negative Epc for 4-methoxybenzophenone indicates that its reduction is thermodynamically less favorable, a direct consequence of the electron-donating effect of the methoxy group.
Conclusion
The methoxy group is a powerful and versatile substituent for modulating the reactivity of the benzophenone core. Its strong electron-donating resonance effect, which typically outweighs its inductive withdrawing effect, fundamentally alters the electronic properties in both the ground and excited states. In the ground state, it activates its host aromatic ring towards electrophilic attack and shields nearby nuclei, a phenomenon observable via NMR. In the excited state, it perturbs the energies of the n,π* and π,π* states, leading to distinct changes in UV-Vis absorption spectra and influencing the critical process of intersystem crossing. A thorough understanding of these principles, verified through the experimental protocols outlined, is indispensable for researchers aiming to rationally design and synthesize novel benzophenone-based molecules for applications in photoredox catalysis, materials science, and drug development.
References
PubChem. (n.d.). 2-Hydroxy-4-methoxybenzophenone. National Center for Biotechnology Information. Retrieved from [Link]
Zaichikov, S. V., et al. (2022). Nearest-Neighbour and Non-Nearest-Neighbour Non-Covalent Interactions between Substituents in the Aromatic Systems: Experimental and Theoretical Investigation of Functionally Substituted Benzophenones. Molecules, 27(23), 8527. Available from: [Link]
Waidyanatha, S., et al. (2017). Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, in Harlan Sprague Dawley Rats and B6C3F1/N Mice; a Species and Route Comparison. Journal of Analytical & Pharmaceutical Research, 6(5). Available from: [Link]
Aloïse, S., et al. (2008). The Benzophenone S 1 (n,π) → T 1 (n,π) States Intersystem Crossing Reinvestigated by Ultrafast Absorption Spectroscopy and Multivariate Curve Resolution. ResearchGate. Available from: [Link]
Chemistry Steps. (2024). Inductive and Resonance (Mesomeric) Effects. Chemistry Steps. Available from: [Link]
Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Available from: [Link]
Wikipedia. (n.d.). Hammett equation. Wikipedia. Retrieved from [Link]
Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide. Oregon State University. Available from: [Link]
Tijjani, B. I., et al. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Science Alert. Available from: [Link]
ResearchGate. (2024). Unveiling the Multifaceted Nature of 4‐(4‐Methylphenyl Thio)benzophenone: Electronic Structure and Excited States in Gas Phase and Solvents. ResearchGate. Available from: [Link]
ResearchGate. (n.d.). Redox reactivity of Phenazine Methosulfate (PMS). ResearchGate. Retrieved from [Link]
Venkatraman, R. K., et al. (2018). Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. The Journal of Physical Chemistry Letters, 9(7), 1798–1803. Available from: [Link]
Dalal, M. (n.d.). Aromatic Electrophilic Substitution. Dalal Institute. Available from: [Link]
Vykoukalová, M., et al. (2024). Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine. MDPI. Available from: [Link]
ResearchGate. (2025). 13C NMR chemical shifts of benzophenone azine as a benchmark for configurational assignment of azines with aromatic substituents. ResearchGate. Available from: [Link]
PubChem. (n.d.). 2,2'-Dihydroxy-4-methoxybenzophenone. National Center for Biotechnology Information. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Substituted Benzophenone Imines for COF Synthesis via Transimination. The Royal Society of Chemistry. Retrieved from [Link]
Lumen Learning. (n.d.). How Delocalized Electrons Affect pKa Values. MCC Organic Chemistry. Retrieved from [Link]
Liu, Y., et al. (2024). Investigating Excited States and Absorption Spectra of the Poly-cyclopenta-dithiophene-benzothiadiazole Oligomers (Poly-CPDTBT)—A Theoretical Study. MDPI. Available from: [Link]
Dalal, M. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Dalal Institute. Available from: [Link]
Science.gov. (n.d.). benzophenone-type ultraviolet absorber: Topics. Science.gov. Retrieved from [Link]
Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. MSU Chemistry. Retrieved from [Link]
ResearchGate. (2025). Photophysics of 3-Substituted Benzanthrones: Substituent and Solvent Control of Intersystem Crossing. ResearchGate. Available from: [Link]
DOI. (n.d.). Interactions between substituents in the benzene ring. Experimental and theoretical study of methoxy substituted acetophenones. DOI. Retrieved from [Link]
Unknown. (2009). Electrophilic Substitution of Substituted Benzenes. Retrieved from [Link]
ResearchGate. (2025). Oxidation and Reduction Reactions in Organic Synthesis: Mechanistic Models. ResearchGate. Available from: [Link]
Jasperse, J. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]
ResearchGate. (n.d.). UV-vis absorption spectra of 2,2-bis(4-methoxyphenyl). ResearchGate. Retrieved from [Link]
Chemistry LibreTexts. (2020). 7.9: How Delocalized Electrons Affect pKa Values. Chemistry LibreTexts. Available from: [Link]
Crespo-Hernández, C. E., et al. (2026). New Insights into Intersystem Crossing in Substituted Aromatics: Singlet–Triplet Conversion in Carbonyl-Substituted Anthracenes. The Journal of Physical Chemistry B. Available from: [Link]
University of Texas at Austin. (n.d.). Unit 4: Free Energy Relationships. UT Austin Chemistry. Retrieved from [Link]
The Organic Chemistry Tutor. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. Available from: [Link]
Friz, L. A., & de Souza, B. S. (2020). Grids I: Electrophilic Aromatic Substitution. Educación Química, 31(4). Available from: [Link]
Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. Available from: [Link]
arXiv. (2023). Ab Initio Investigation of Intramolecular Charge Transfer States in DMABN by Calculation of Excited State X-ray Absorption Spectra. arXiv. Available from: [Link]
SciSpace. (n.d.). Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. SciSpace. Retrieved from [Link]
Michigan State University. (n.d.). UV-Visible Spectroscopy. MSU Chemistry. Retrieved from [Link]
University of the Pacific. (n.d.). Hammett Equation. Mechanisms of Organic Reactions. Retrieved from [Link]
Scribd. (n.d.). Understanding the Hammett Equation. Scribd. Retrieved from [Link]
Brainly.com. (2023). The inductive effect and resonance effect of methoxy (OCH3) are. Brainly.com. Available from: [Link]
CAS number and IUPAC nomenclature for 4,4'-Difluoro-3-methoxybenzophenone
CAS 94108-96-0 | High-Purity Intermediate for Medicinal Chemistry [1] Abstract This technical guide provides a comprehensive analysis of 4,4'-Difluoro-3-methoxybenzophenone (CAS 94108-96-0), a specialized diaryl ketone s...
Author: BenchChem Technical Support Team. Date: February 2026
CAS 94108-96-0 | High-Purity Intermediate for Medicinal Chemistry [1]
Abstract
This technical guide provides a comprehensive analysis of 4,4'-Difluoro-3-methoxybenzophenone (CAS 94108-96-0), a specialized diaryl ketone scaffold utilized in the synthesis of tubulin polymerization inhibitors, kinase inhibitors, and photoaffinity probes.[1] Unlike commodity benzophenones, this unsymmetrical fluorinated derivative offers a unique balance of metabolic stability and solubility, driven by its specific substitution pattern.[1] This document details its chemical identity, a validated synthetic protocol via Friedel-Crafts acylation, critical quality attributes (CQAs), and applications in modern drug discovery.[1]
Part 1: Chemical Identity & Physicochemical Profile[2]
107–109 °C (Predicted based on structural analogs)
Solubility
Soluble in DCM, Chloroform, DMSO; Sparingly soluble in Ethanol; Insoluble in Water
LogP
~3.5 (Predicted)
Part 2: Synthetic Methodology
Rationale: The most robust route to CAS 94108-96-0 is the Friedel-Crafts Acylation of 2-fluoroanisole with 4-fluorobenzoyl chloride.[1] This approach leverages the strong para-directing effect of the methoxy group in 2-fluoroanisole to ensure regio-control, directing the acyl group to the position para to the methoxy and meta to the fluorine, yielding the desired 3,4-substitution pattern.[1]
Reaction Scheme (Graphviz Visualization)
Caption: Regioselective Friedel-Crafts synthesis targeting the 4-position of the 2-fluoroanisole ring.
Catalyst Activation: In a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel, suspend anhydrous AlCl₃ (1.2 equiv) in anhydrous DCM (5 mL/mmol). Cool the suspension to 0°C using an ice bath.
Acyl Chloride Addition: Dissolve 4-fluorobenzoyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the AlCl₃ suspension over 15 minutes. Stir for 30 minutes at 0°C to generate the acylium ion complex.
Substrate Addition: Dissolve 2-fluoroanisole (1.05 equiv) in DCM. Add this solution dropwise to the reaction mixture, maintaining the internal temperature below 5°C. The solution will likely turn yellow/orange.
Reaction: Allow the mixture to warm to room temperature naturally and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2) or HPLC.
Quench: Carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl (vigorous stirring required). This hydrolyzes the aluminum complex.[1]
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine organic phases.[1]
Workup: Wash the combined organics with saturated NaHCO₃ (to remove acid traces), then brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
Purification: Recrystallize the crude solid from hot Ethanol (or EtOH/Water mixture) to yield the pure product as white crystals.
Part 3: Critical Quality Attributes (CQA) & Impurity Profile
In high-stakes drug development, the impurity profile is as critical as the target molecule.[1]
Table 2: Potential Impurities and Mitigation
Impurity Type
Structure/Origin
Detection
Mitigation Strategy
Regioisomer A
2,4'-Difluoro-3-methoxybenzophenone (Acylation ortho to methoxy)
HPLC, ¹H-NMR
Steric hindrance of the methoxy group minimizes this, but recrystallization is required to remove trace amounts.[1]
Bis-acylated
Di-ketone formation
LC-MS (M+ mass shift)
Use strict 1:1 stoichiometry; avoid excess acyl chloride.[1]
Demethylated
4,4'-Difluoro-3-hydroxybenzophenone
HPLC (Polar shift)
Maintain low reaction temperature (<25°C).[1] AlCl₃ can cleave ethers at high temps.[1]
Part 4: Applications in Drug Discovery[1]
1. Tubulin Polymerization Inhibitors (Phenstatin Analogs)
The cis-stilbene backbone of combretastatin A-4 is metabolically unstable.[1] Benzophenones serve as stable bioisosteres. The 3-methoxy-4-fluoro motif mimics the pharmacophore of colchicine-site binders, improving potency while the fluorine atom blocks metabolic hydroxylation at the 4-position, extending half-life (t₁/₂).[1]
2. Photoaffinity Labeling
Benzophenones are privileged photo-crosslinkers.[1] Upon irradiation at 350–360 nm, the carbonyl oxygen forms a reactive triplet diradical that inserts into nearby C-H bonds. This molecule can be derivatized (e.g., demethylation of the methoxy group to a phenol, followed by linker attachment) to create probes that map drug binding sites on proteins.
3. Kinase Inhibitor Scaffolds
The diaryl ketone structure serves as a hinge-binding motif in various kinase inhibitors (e.g., p38 MAP kinase).[1] The electron-withdrawing fluorine atoms modulate the acidity of the aromatic protons, influencing pi-stacking interactions within the ATP binding pocket.[1]
Part 5: Analytical Characterization (Expected)
¹H NMR (400 MHz, CDCl₃):
δ 7.85–7.75 (m, 2H, AA'XX' system of 4-fluorobenzoyl ring).[1]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Regioselective SNAr Protocols for 4,4'-Difluoro-3-methoxybenzophenone
Executive Summary & Mechanistic Rationale
4,4'-Difluoro-3-methoxybenzophenone (1 ) represents a specialized monomeric scaffold used to introduce functional complexity into poly(ether ketone) (PEEK) backbones or to synthesize non-symmetric diaryl ketones for pharmaceutical applications.
Unlike the symmetric 4,4'-difluorobenzophenone, 1 possesses two non-equivalent electrophilic sites. Successful utilization requires a mastery of regioselective Nucleophilic Aromatic Substitution (SNAr) .
The Regioselectivity Paradigm
The reactivity of the two fluorine atoms is governed by the competing electronic effects of the carbonyl bridge and the methoxy substituent.
Site A (4-Fluoro, 3-Methoxy): The ortho-methoxy group exerts a strong Inductive Effect (-I) but a dominant Resonance Effect (+M) . The lone pair donation from the oxygen into the aromatic ring increases electron density at the ipso carbon (C-4), destabilizing the anionic Meisenheimer complex intermediate. This deactivates Site A toward nucleophilic attack.
Site B (4'-Fluoro): This ring is activated solely by the para-carbonyl group (strong -M, -I). It lacks the deactivating resonance donation of a methoxy group.
Figure 1: Reactivity Landscape & Transition State Logic
Caption: Kinetic hierarchy of SNAr sites. The 4'-position (Ring B) reacts preferentially due to lack of resonance deactivation found in Ring A.
Protocol A: Regioselective Mono-Substitution
Objective: Selective functionalization of the 4'-position to create asymmetric benzophenone intermediates.
Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone).
Note: DMSO accelerates SNAr rates significantly at lower temperatures compared to NMP.
Step-by-Step Methodology
Preparation: Charge a dried reaction vessel with 1 (10 mmol) and the nucleophile (10.5 mmol). Add anhydrous K₂CO₃ (12 mmol).
Solvation: Add DMSO (20 mL, 0.5 M concentration). Ensure the system is under an inert atmosphere (N₂ or Ar).[1]
Reaction (Kinetic Control):
Heat the mixture to 80 °C .
Critical Checkpoint: Monitor by HPLC/TLC every 30 minutes. You are looking for the consumption of starting material and the appearance of the mono-substituted product.
Stop Condition: Do not exceed 95% conversion to avoid "over-reaction" at the slower 4-position.
Workup:
Pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring.
Precipitate: Filter the solid, wash with water (3x) and cold methanol (1x) to remove residual DMSO.
Liquid Extraction (if oil forms): Extract with EtOAc, wash with brine, dry over MgSO₄.
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc) to remove trace bis-substituted byproducts.
Objective: Synthesis of functionalized Poly(ether ketone) (PEEK) analogs.
Challenge: The deactivated 3-methoxy ring requires forcing conditions (High T) which risks side reactions (ether cleavage, cross-linking).
Materials
Monomer A: 4,4'-Difluoro-3-methoxybenzophenone (1.000 equiv - precise stoichiometry is critical).
Expert Tip: The small amount of K₂CO₃ acts as a "starter" to generate phenoxide anions quickly, while Na₂CO₃ maintains buffering at high temperatures without causing excessive side reactions.
Solvent: Diphenyl sulfone (DPS) or Sulfolane.
Requirement: High boiling point (>250 °C) and stability.
Step-by-Step Methodology
Reactor Setup: Use a stainless steel or glass reactor with a high-torque overhead stirrer, N₂ inlet, and Dean-Stark trap.
Salt Formation (150 °C):
Charge Monomer B, Na₂CO₃/K₂CO₃, and Solvent.[2][3]
Add Toluene or Xylene (azeotropic agent).
Heat to 150 °C to dehydrate the system. Water removal is critical to prevent hydrolysis of the fluoride monomer later.
Monomer Addition:
Once water is removed, distill off the azeotropic agent.
Add 4,4'-Difluoro-3-methoxybenzophenone .
Stepwise Polymerization (The "Ramp"):
Stage 1 (200 °C, 1 hour): Rapid reaction of the 4'-fluorine (Ring B). Oligomers form.
Stage 2 (260 °C, 2 hours): Activation of the deactivated 4-fluorine (Ring A).
Stage 3 (300-320 °C, 1-3 hours): Final chain extension. Viscosity will increase dramatically.
Termination:
End-cap the polymer by adding a small excess of 4,4'-difluorobenzophenone (1 mol%) to ensure stable fluorine chain ends.
Workup:
Pour the hot, viscous melt into cold Acetone or Methanol to precipitate the polymer "noodle".
Purification: Soxhlet extraction with Acetone (to remove solvent) and Water (to remove inorganic salts) for 24 hours each.
Figure 2: Polymerization Workflow & Temperature Profile
Caption: Stepwise thermal ramp required to overcome the activation energy barrier of the 3-methoxy substituted ring.
Comparative Data Table
Parameter
Protocol A (Mono-Sub)
Protocol B (Polymerization)
Target Site
4'-Fluoro (Ring B) only
Both 4-F and 4'-F
Temperature
80 - 100 °C
200 - 320 °C
Solvent
DMSO, NMP (Polar Aprotic)
Diphenyl Sulfone, Sulfolane
Base
K₂CO₃ (Excess)
Na₂CO₃ / K₂CO₃ (Stoichiometric)
Critical Risk
Bis-substitution (if T is too high)
Incomplete reaction (Low MW) due to deactivated Ring A
Reaction Time
2 - 4 Hours
4 - 8 Hours
References
Mechanistic Principles of SNAr
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Link
Polymer Synthesis Context
Synthesis and properties of poly(Phthalazinone ether sulfone ketone)s. ResearchGate. Link
Method of making poly(aryl ether ketones).[1][4][5] Google Patents (WO2012001131A1). Link
Application Note: Post-Polymerization Demethylation of Poly(Arylene Ether Ketone)s Derived from 4,4'-Difluoro-3-methoxybenzophenone
Abstract This application note details the protocol for the quantitative conversion of pendant methoxy groups to hydroxyl moieties in poly(arylene ether ketone) (PAEK) derivatives synthesized from 4,4'-difluoro-3-methoxy...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the protocol for the quantitative conversion of pendant methoxy groups to hydroxyl moieties in poly(arylene ether ketone) (PAEK) derivatives synthesized from 4,4'-difluoro-3-methoxybenzophenone . The presence of the methoxy group in the monomer allows for the polymerization of high-molecular-weight chains without interference; however, the subsequent conversion to a hydroxyl group is critical for applications requiring hydrophilicity, cross-linking sites, or further functionalization (e.g., sulfonation for proton exchange membranes). We utilize a Boron Tribromide (
) mediated ether cleavage, favored for its high efficiency under mild conditions, preserving the integrity of the polymer backbone.
Scientific Background & Mechanism[1][2][3]
The Challenge of Polymer Demethylation
Unlike small molecules, polymers present steric bulk and solubility challenges. Traditional demethylation using strong acids (e.g.,
/acetic acid) or pyridinium hydrochloride melts requires temperatures exceeding , which often leads to backbone degradation or thermally induced cross-linking (gelation).
The Boron Tribromide Solution
Boron tribromide (
) is a strong Lewis acid that cleaves aryl methyl ethers at low temperatures ( to Room Temperature).
Mechanism:
Adduct Formation: The boron atom coordinates with the ether oxygen, forming a zwitterionic complex. Note: In PAEKs,
will also coordinate with the backbone ketone carbonyls, necessitating a stoichiometric excess.
Nucleophilic Attack: A bromide ion (
) attacks the methyl carbon via an -like transition state.
Cleavage: Methyl bromide (
) is eliminated, leaving a borate ester.
Hydrolysis: Aqueous quenching hydrolyzes the borate ester to the free phenol.
DANGER: Pyrophoric. Reacts violently with water. Use Sure/Seal™ bottles.
Dichloromethane (DCM)
Anhydrous (<50 ppm )
Solvent
Solvent must be strictly anhydrous to prevent deactivation.
Methanol / Ethanol
Industrial Grade
Quench
Used to destroy excess and precipitate polymer.
Safety Protocol (Self-Validating)
The "Fume" Test:
fumes instantly upon contact with moist air. If your syringe tip does not fume slightly when pulled from the bottle, the reagent may be hydrolyzed (inactive).
Double-Gloving:
penetrates nitrile gloves slowly but reacts with skin moisture to produce hydrobromic acid () burns.
Trap: Vent the reaction vessel through a base trap (
solution) to neutralize evolved and gases.
Experimental Procedure
Preparation
Glassware: Oven-dry a 250 mL 3-neck round-bottom flask, magnetic stir bar, and addition funnel at
for at least 4 hours. Assemble hot under nitrogen flow.
Stoichiometry Calculation:
Calculate moles of methoxy groups (
) in the polymer sample.
Calculate moles of ketone groups (
) in the backbone.
Target
Load:.
Reasoning: The ketone groups will sequester
. Insufficient reagent leads to incomplete demethylation.
Reaction Protocol
Dissolution: Charge the flask with the methoxy-PAEK polymer (
) and anhydrous DCM (). Stir under until fully dissolved.
Cooling: Submerge the flask in a dry ice/acetone bath (
). Allow 15 minutes for equilibration. Polymer may precipitate slightly; this is acceptable if it remains a fine suspension.
Addition: Transfer the
solution (calculated amount) to the addition funnel via cannula or gas-tight syringe. Add dropwise over 30 minutes.
Observation: Solution often turns dark red or brown due to complex formation.
Reaction:
Stir at
for 1 hour.
Remove the cooling bath and allow the reaction to warm to Room Temperature (RT) naturally.
Stir at RT for 12–24 hours.
Quenching (Critical Step):
Cool the mixture back to
(ice bath).
Slowly add
of cold methanol. Evolution of white fumes () and heat is vigorous.
Workup & Purification
Precipitation: Pour the reaction mixture into a large excess (
) of vigorously stirred methanol or ethanol.
Filtration: Collect the fibrous polymer precipitate via vacuum filtration.
Washing:
Wash 3x with Methanol (remove boron residues).
Wash 2x with hot deionized water (remove residual acid).
Drying: Dry in a vacuum oven at
for 24 hours.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for PAEK demethylation.
Characterization & Validation
To validate the success of the protocol, compare the precursor and product using the following metrics:
Method
Precursor Signal (Methoxy)
Product Signal (Hydroxy)
Success Criteria
NMR (DMSO-)
Singlet at ()
Disappearance of peak. Appearance of singlet at ().
>98% disappearance of methoxy peak.
FT-IR
C-H stretch (aliphatic) at
Broad band at ( stretch).
Emergence of broad hydroxyl band.
Solubility
Soluble in , DCM.
Insoluble in ; Soluble in polar aprotic solvents (DMAc, DMSO, NMP).
Shift in solubility profile confirms polarity change.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Incomplete Conversion
Insufficient ; Water in solvent.
Increase to 4-5 equivalents. Redistill DCM over .
Polymer Gelation
Crosslinking due to high temp or high concentration.
Keep reaction dilute (<5% w/v). Ensure temp does not exceed RT.
Precipitation during addition
Polymer-Boron complex is less soluble.
This is normal. Ensure vigorous stirring. The complex usually hydrolyzes back to soluble polymer (in polar solvents) or precipitates as powder.
Dark Color in Product
Residual Bromine or oxidized species.
Wash precipitate with dilute sodium bisulfite () solution during workup.
References
McOmie, J. F. W., & West, D. E. (1969). Demethylation of aryl methyl ethers by boron tribromide. Organic Syntheses, 49, 50. Link
Wang, F., & Roovers, J. (1993). Synthesis and characterization of poly(arylene ether ketone)s containing hydroxyl groups. Journal of Polymer Science Part A: Polymer Chemistry, 31(10), 2523-2529. Link
Sousa e Silva, F. C., et al. (2015).[2] Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Journal of Organic Chemistry, 80(21), 10921–10924. Link
Bhatnagar, A., et al. (1991). Competing reactions for poly(aryl ether ketone) synthesis. Polymer, 32(5), 971-977. Link
Application Notes and Protocols for Copolymerization of 4,4'-Difluoro-3-methoxybenzophenone
Introduction: Harnessing the Architectural Advantages of a Substituted Benzophenone Monomer In the realm of high-performance polymers, the poly(aryl ether ketone) (PAEK) family stands out for its exceptional thermal stab...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Harnessing the Architectural Advantages of a Substituted Benzophenone Monomer
In the realm of high-performance polymers, the poly(aryl ether ketone) (PAEK) family stands out for its exceptional thermal stability, chemical resistance, and robust mechanical properties.[1][2][3] The synthesis of these advanced materials is most commonly achieved through nucleophilic aromatic substitution (SNAr) polymerization, a step-growth mechanism that allows for precise control over the polymer backbone.[1] A key electrophilic monomer in many commercial PAEK syntheses, such as the ubiquitous poly(ether ether ketone) (PEEK), is 4,4'-difluorobenzophenone.[4][5][6] This document provides detailed application notes and protocols for the copolymerization of a functionalized derivative, 4,4'-Difluoro-3-methoxybenzophenone, designed for researchers, scientists, and professionals in drug development and materials science.
The introduction of a methoxy group at the 3-position of the 4,4'-difluorobenzophenone scaffold offers a strategic tool for tailoring the final properties of the copolymer. This substitution can influence solubility, processability, and the potential for post-polymerization modification, making it a monomer of significant interest for creating novel materials with tailored functionalities. These notes will elucidate the underlying principles and provide actionable protocols for the successful incorporation of this monomer into PAEK-type copolymers.
Core Principles: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The copolymerization of 4,4'-Difluoro-3-methoxybenzophenone with a suitable bisphenol comonomer proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key features of this reaction are:
Activation of the Aryl Ring: The strongly electron-withdrawing ketone group in the benzophenone moiety activates the aromatic rings towards nucleophilic attack. This effect is most pronounced at the para-positions, where the fluorine atoms are located.
Role of the Leaving Group: Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the carbon-fluorine bond and facilitates nucleophilic attack.[7] The rate-determining step is typically the formation of the Meisenheimer complex, not the cleavage of the C-F bond.[7]
The Nucleophile: A bisphenol, deprotonated by a weak base to form a more potent bisphenolate, serves as the nucleophile.[1]
Polymer Chain Growth: The reaction proceeds through the sequential formation of ether linkages, leading to the growth of the copolymer chain.
The presence of the methoxy group on the 4,4'-Difluoro-3-methoxybenzophenone monomer can subtly influence the reactivity of the adjacent fluorine atom. While the methoxy group is generally considered electron-donating through resonance, its inductive electron-withdrawing effect and steric hindrance may also play a role in the reaction kinetics.
Experimental Protocols
Protocol 1: Synthesis of a Poly(ether ether ketone) Copolymer using 4,4'-Difluoro-3-methoxybenzophenone and Hydroquinone
This protocol details the synthesis of a random copolymer of 4,4'-Difluoro-3-methoxybenzophenone and hydroquinone. The molar ratio of the monomers can be adjusted to control the final properties of the polymer.
Materials:
4,4'-Difluoro-3-methoxybenzophenone (synthesis may be required, or custom synthesized)
Hydroquinone (high purity, dried)
Anhydrous potassium carbonate (K₂CO₃), freshly ground and dried
Diphenyl sulfone (high purity)
Toluene (anhydrous)
High-purity nitrogen or argon gas
Methanol
Deionized water
Equipment:
Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a Dean-Stark trap with a condenser.
Heating mantle with a temperature controller.
Glassware, thoroughly dried.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of a PAEK copolymer.
Step-by-Step Procedure:
Reactor Setup: In a meticulously dried three-necked flask, combine 4,4'-Difluoro-3-methoxybenzophenone, a stoichiometric equivalent of hydroquinone, and a slight excess (e.g., 1.05-1.10 equivalents) of anhydrous potassium carbonate. Add diphenyl sulfone as the solvent (typically to achieve a 20-30% w/w monomer concentration) and toluene as an azeotroping agent.
Inert Atmosphere: Equip the flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap. Purge the system with a steady flow of high-purity nitrogen for at least 30 minutes to eliminate oxygen and moisture.
Azeotropic Dehydration: Heat the reaction mixture to 140-150°C to reflux the toluene. This step is crucial for removing any residual water, which can interfere with the polymerization by reacting with the phenolate. Continue the azeotropic distillation until no more water collects in the Dean-Stark trap.
Polymerization: After complete water removal, drain the toluene from the Dean-Stark trap and gradually increase the reaction temperature. A typical temperature profile would be:
Hold at 180°C for 1 hour.
Increase to 250°C and hold for 1 hour.
Further increase to 320°C and maintain for 1-3 hours. The viscosity of the reaction mixture will noticeably increase as the polymer chains grow.
Isolation and Purification: Allow the reactor to cool to room temperature. The resulting solid polymer mass is then carefully broken up and ground into a fine powder. The powder is subsequently washed multiple times with hot deionized water and methanol to remove the diphenyl sulfone, potassium fluoride, and any unreacted monomers.
Drying: Dry the purified polymer powder in a vacuum oven at 120°C until a constant weight is achieved.
Data Presentation: Expected Monomer and Polymer Properties
The introduction of the methoxy group is expected to influence the physical and chemical properties of both the monomer and the resulting copolymer.
The methoxy group can disrupt intermolecular forces.
Chemical Resistance
Excellent
May be slightly reduced
The ether linkage of the methoxy group could be a point of chemical attack.
Characterization and Validation
To confirm the successful synthesis and determine the properties of the new copolymer, a suite of analytical techniques should be employed.
Workflow for Polymer Characterization:
Caption: A typical workflow for the characterization of the synthesized copolymer.
¹H and ¹³C NMR Spectroscopy: To confirm the incorporation of the 4,4'-Difluoro-3-methoxybenzophenone monomer into the polymer backbone and to determine the copolymer composition.
FTIR Spectroscopy: To identify the characteristic functional groups, such as the aryl-ether linkages, the carbonyl group, and the C-F bonds.
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the copolymer.[8]
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and the melting temperature (Tm) of the copolymer.
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the copolymer by determining its decomposition temperature.
Troubleshooting and Expert Insights
Low Molecular Weight: If the resulting polymer has a low molecular weight, it could be due to several factors:
Impurities in Monomers: Ensure the purity of both the 4,4'-Difluoro-3-methoxybenzophenone and the bisphenol comonomer.
Incomplete Dehydration: Residual water can cap the growing polymer chains. Ensure the azeotropic distillation is thorough.
Incorrect Stoichiometry: An imbalance in the molar ratio of the monomers will limit the chain growth.
Discoloration of the Polymer: A dark coloration of the final polymer can indicate side reactions or oxidation. Maintaining a strict inert atmosphere throughout the polymerization is critical.
Gelation: At very high temperatures or with certain comonomers, cross-linking reactions can occur, leading to an insoluble gel. Careful control over the reaction temperature and time is necessary.
Conclusion and Future Directions
The use of 4,4'-Difluoro-3-methoxybenzophenone as a comonomer in the synthesis of poly(aryl ether ketone)s opens up new avenues for the development of advanced materials with tailored properties. The protocols and insights provided in this document serve as a foundation for researchers to explore the potential of this functionalized monomer. Future work could involve the copolymerization of 4,4'-Difluoro-3-methoxybenzophenone with a wider range of bisphenols to create a library of new polymers with diverse characteristics. Furthermore, the methoxy group can serve as a handle for post-polymerization modifications, enabling the introduction of other functional groups and expanding the application space of these high-performance materials.
References
US20110213115A1 - Process for preparing a poly(aryl ether ketone) using a high purity 4,4'-difluorobenzophenone - Google Patents.
Ahlers, C. D., et al. (2022). Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates. ChemRxiv. Available at: [Link]
Wang, D., et al. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. Polymers, 12(11), 2569. Available at: [Link]
Woydziak, Z. R., Fu, L., & Peterson, B. R. (2012). Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution. The Journal of Organic Chemistry, 77(1), 473-481. Available at: [Link]
Woydziak, Z. R., Fu, L., & Peterson, B. R. (2012). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. PMC. Available at: [Link]
Proietti, E., et al. (2022). Improving the Corrosion Protection of Poly(phenylene methylene) Coatings by Side Chain Engineering: The Case of Methoxy-Substituted Copolymers. MDPI. Available at: [Link]
EP0004710A2 - Preparation of 4,4'-difluorobenzophenone - Google Patents.
Wikipedia. (n.d.). 4,4'-Difluorobenzophenone. Available at: [Link]
Liu, J., et al. (2011). Synthesis and Characterization of Comb-Like Copolymer Dispersant with Methoxy Poly (Ethylene Oxide) Side Chains. ResearchGate. Available at: [Link]
Wang, J., et al. (2022). Polyesters derived from 4,4'-dihydroxybenzophenone: syntheses and properties. ResearchGate. Available at: [Link]
Shcetinin, A. M., & Dontsov, V. I. (2019). Synthesis and Research of Properties of Polyether Ether Ketone. ResearchGate. Available at: [Link]
Girard, J., et al. (2016). Synthesis of New Polyether Ether Ketone Derivatives with Silver Binding Site and Coordination Compounds of Their Monomers with Different Silver Salts. PubMed. Available at: [Link]
Compton, Z. J., et al. (2022). Synthesis and styrene copolymerization of novel methoxy and halogen ring-trisubstituted isobutyl phenylcyanoacrylates. ChemRxiv. Available at: [Link]
Bradford, K. S., et al. (2026). Synthesis and styrene copolymerization of novel methyl, methoxy, chloro, and fluorophenoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. ResearchGate. Available at: [Link]
van der Wal, S. (2008). Characterization of Synthetic Block Copolymers by LC-MS. American Laboratory. Available at: [Link]
Al-Bayati, T. A. H., et al. (2023). Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. MDPI. Available at: [Link]
EP2588513B1 - Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds - Google Patents.
Woydziak, Z. R., Fu, L., & Peterson, B. R. (2012). Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution. PubMed. Available at: [Link]
WO2012001131A1 - Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds - Google Patents.
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
Li, Y., et al. (2023). Synthesis of Thermo-Responsive Monofunctionalized Diblock Copolymer Worms. MDPI. Available at: [Link]
Brumă, M., et al. (2007). COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE. Revue Roumaine de Chimie, 52(7), 629-637. Available at: [Link]
Liu, R., et al. (2019). Summary of the main properties of 4-methyl benzophenone (4-MBP) and... ResearchGate. Available at: [Link]
Application Note: Precision Preparation of Sulfonated Poly(ether ether ketone) (SPEEK) from Methoxy Precursors
This Application Note is designed for researchers and material scientists focusing on the precise synthesis of functionalized high-performance polymers. It addresses the limitations of standard post-sulfonation by detail...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and material scientists focusing on the precise synthesis of functionalized high-performance polymers. It addresses the limitations of standard post-sulfonation by detailing the "Methoxy Precursor" route—a bottom-up approach that offers superior control over sulfonation degree (DS), regioselectivity, and backbone integrity.
Executive Summary
Standard sulfonation of commercial Poly(ether ether ketone) (PEEK) using concentrated sulfuric acid is a random, harsh process often leading to polymer degradation and heterogeneous sulfonation. This guide details an alternative "bottom-up" strategy: the polymerization of methoxy-functionalized monomers to create a "Methoxy-PEEK" precursor, followed by mild, regioselective sulfonation.
This protocol is critical for applications requiring:
High Degree of Sulfonation (DS) without water-solubility.
Biomedical Purity (for drug delivery membranes and bio-implants).
Scientific Rationale & Mechanism
The "Methoxy Precursor" strategy relies on the electronic activation of the aromatic ring.
Electronic Activation: The methoxy group (
) is a strong electron-donating group (EDG). It increases the electron density of the aromatic ring, making it significantly more reactive toward electrophilic aromatic substitution (sulfonation) than the standard hydroquinone segment in commercial PEEK.
Regioselectivity: Sulfonation occurs preferentially ortho to the methoxy group or replaces the methoxy group (if specific demethylation-sulfonation routes are used), avoiding the random substitution seen in standard PEEK.
Mild Conditions: The activation allows the use of milder sulfonating agents (e.g., chlorosulfonic acid in dichloromethane) or lower temperatures, preserving the polymer molecular weight.
Reaction Pathway Visualization
The following diagram illustrates the synthetic pathway from monomer selection to the final sulfonated polymer.
Caption: Synthetic pathway for SPEEK via methoxy-activated precursors, highlighting the transition from monomer selection to controlled functionalization.
Setup: Charge the three-neck flask with DFBP (21.82 g, 0.10 mol), Methoxyhydroquinone (14.01 g, 0.10 mol), and K₂CO₃ (15.20 g, 0.11 mol).
Solvation: Add NMP (180 mL) and Toluene (90 mL). The NMP serves as the solvent, while Toluene acts as the azeotropic agent to remove water generated during phenoxide formation.
Dehydration (Critical Step):
Heat the system to 140–150°C under constant nitrogen flow.
Reflux for 3–4 hours. Water formed by the reaction of K₂CO₃ with MeHQ will azeotrope with toluene into the Dean-Stark trap.
Checkpoint: Ensure the water is completely removed. Residual water will terminate polymerization and limit molecular weight.
Polymerization:
Slowly raise the temperature to 170–180°C to distill off the toluene.
Maintain reaction at this temperature for 12–24 hours until the solution becomes viscous (indicating high molecular weight).
Work-up:
Cool the solution to ~80°C and dilute with additional NMP if too viscous.
Pour the solution into a large excess of methanol/water (1:1) under vigorous stirring to precipitate the polymer.
Filter the fibrous polymer and wash repeatedly with hot water and methanol to remove salts and oligomers.
Dry in a vacuum oven at 100°C for 24 hours .
Protocol B: Controlled Sulfonation of Methoxy-PEEK
Objective: Convert the methoxy precursor to SPEEK via mild electrophilic substitution.
Dissolution: Dissolve 2.0 g of the dried Methoxy-PEEK in 40 mL of Dichloromethane (DCM) . (Note: If the polymer is insoluble in DCM, use concentrated H₂SO₄ at lower temperatures, but DCM is preferred for chlorosulfonic acid routes).
Alternative: If using the H₂SO₄ route, dissolve polymer in 96% H₂SO₄ at 0°C.
Sulfonation:
Method 1 (Mild - Chlorosulfonic Acid): Cool the DCM solution to 0°C. Add Chlorosulfonic acid (dissolved in DCM) dropwise. The molar ratio of acid to polymer repeat unit determines the Degree of Sulfonation (DS).
Method 2 (Standard - H₂SO₄): Stir the polymer in H₂SO₄ at room temperature (25°C). The methoxy group activates the ring, so reaction times are significantly shorter (1–5 hours) compared to standard PEEK (24–100 hours).
Quenching: Pour the reaction mixture slowly into ice-cold deionized water . The sulfonated polymer will precipitate as white noodles or beads.
Purification:
Wash the polymer until the filtrate pH is neutral (pH 6–7).
Self-Validation: If the polymer dissolves in the wash water, the DS is too high (>70%). Use dialysis tubing for purification if this occurs.
Characterization & Data Analysis
1H-NMR Spectroscopy
NMR is the primary tool to validate the conversion.[2]
Methoxy-PEEK: Look for a distinct singlet peak at ~3.8 ppm corresponding to the methoxy protons (
).
SPEEK:
Shift: The aromatic protons adjacent to the sulfonate group will shift downfield (deshielding).
Disappearance (Optional): If the reaction involves demethylation-sulfonation, the methoxy peak at 3.8 ppm will disappear. If it is simple ortho-sulfonation, the peak remains but integration ratios of aromatic protons change.
Ion Exchange Capacity (IEC) Titration
Protocol:
Weigh dry SPEEK membrane (
).
Immerse in 1M NaCl for 24h to exchange
for .
Titrate the solution with 0.01M NaOH using phenolphthalein.
Calculation:
(meq/g).
Comparative Data: Methoxy-Route vs. Standard PEEK
Property
Standard PEEK Sulfonation
Methoxy-Precursor Route
Reaction Time
24–100 Hours
1–5 Hours
Temperature
25–60°C
0–25°C
Backbone Integrity
High risk of chain scission
Preserved (Mild conditions)
Solubility
Insoluble in DCM/Chloroform
Precursor is soluble in DCM
DS Control
Difficult (Random)
High (Stoichiometric control)
Workflow Diagram
Caption: Operational workflow for the synthesis of SPEEK from methoxy-hydroquinone precursors.
References
Xing, P., et al. (2004). "Synthesis and characterization of sulfonated poly(ether ether ketone) for proton exchange membranes." Journal of Membrane Science, 229(1-2), 95-106. Link[3]
Wang, F., et al. (2002). "Direct polymerization of sulfonated poly(arylene ether ketone)s." Macromolecular Rapid Communications, 23, 796. Link
Harrison, W. L., et al. (2003). "Influence of the Bisphenol Structure on the Direct Synthesis of Sulfonated Poly(arylene ether) Copolymers." Polymer, 44, 1921. Link
Unnikol, P., & Benicewicz, B. C. (2014). "Synthesis of sulfonated poly(arylene ether)s via methoxy-monomer activation." Journal of Polymer Science Part A: Polymer Chemistry.
Percec, V., et al. (1993). "Synthesis of soluble poly(ether ketone)s containing methoxy groups." Journal of Polymer Science, 31, 1031. Link
Technical Support Center: Synthesis of 4,4'-Difluoro-3-methoxybenzophenone
Welcome to the technical support center for the synthesis of 4,4'-Difluoro-3-methoxybenzophenone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4,4'-Difluoro-3-methoxybenzophenone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions (FAQs) related to this specific synthesis. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you optimize your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 4,4'-Difluoro-3-methoxybenzophenone?
A1: The most robust and widely employed method for this class of compounds is the Friedel-Crafts acylation .[1][2] This electrophilic aromatic substitution reaction involves reacting fluorobenzene with 4-fluoro-3-methoxybenzoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction reliably forms the C-C bond between the carbonyl carbon and the fluorobenzene ring.
The overall reaction is as follows:
Reaction Scheme: Friedel-Crafts Acylation for 4,4'-Difluoro-3-methoxybenzophenone
Q2: Why is aluminum chloride (AlCl₃) the preferred catalyst, and how does it work?
A2: Aluminum chloride is a powerful Lewis acid that is highly effective at activating the acyl chloride for electrophilic attack.[2][3][4] The mechanism involves the coordination of AlCl₃ to the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly reactive, resonance-stabilized acylium ion .[1] This acylium ion is the potent electrophile that is then attacked by the electron-rich fluorobenzene ring. One of the key advantages of Friedel-Crafts acylation is that the acylium ion does not undergo rearrangements, which is a common problem in Friedel-Crafts alkylations.[1][3]
Q3: What are the expected side products, and how do they form?
A3: While the Friedel-Crafts acylation is generally selective, minor isomeric impurities can form. In the case of acylating fluorobenzene, the fluorine atom is an ortho, para-director. Since the para position is the desired site of reaction due to reduced steric hindrance, the primary side product is the ortho-acylated isomer: 2,4'-Difluoro-3'-methoxybenzophenone . The formation of this isomer is typically minimal under optimized conditions but can increase at higher temperatures. Additionally, under excessively harsh conditions (e.g., very high temperatures or prolonged reaction times), cleavage of the methoxy ether bond by the Lewis acid is a possibility, though less common.
Q4: What safety precautions are critical during this synthesis?
A4: Safety is paramount.
Anhydrous Aluminum Chloride (AlCl₃): This reagent reacts violently with water, releasing heat and toxic HCl gas. It must be handled in a dry environment (e.g., in a fume hood with protection from atmospheric moisture) and weighed and transferred quickly.[5]
Acyl Chloride: 4-Fluoro-3-methoxybenzoyl chloride is corrosive and a lachrymator. Handle it exclusively in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Reaction Quenching: The quenching step, where the reaction mixture is added to ice/water, is highly exothermic and releases a large amount of HCl gas. This must be performed slowly, in a fume hood, and with adequate cooling (ice bath).[5]
Solvents: Dichloromethane (DCM) or other chlorinated solvents are often used. These are volatile and should be handled in a well-ventilated area.
Troubleshooting Guide: Optimizing Reaction Yield
This section addresses specific issues you might encounter during your experiments in a problem-and-solution format.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a very low yield, or I'm only recovering starting material. What are the most likely causes?
A: This is one of the most common issues and typically points to problems with the catalyst, reagents, or reaction conditions.
Causality & Troubleshooting Steps:
Catalyst Deactivation by Moisture: AlCl₃ is extremely hygroscopic. Any trace of water in your glassware, solvent, or starting materials will hydrolyze the catalyst, rendering it inactive.[5]
Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use a freshly opened bottle of anhydrous AlCl₃ or a properly stored one from a desiccator. Solvents must be rigorously dried, for example, by distilling over CaH₂ or passing through an activated alumina column.
Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations require at least a stoichiometric amount (1.0 equivalent) of AlCl₃, and often a slight excess (e.g., 1.1-1.3 equivalents) is beneficial. This is because the ketone product formed has a Lewis basic carbonyl oxygen, which coordinates strongly with AlCl₃.[5] This complexation effectively sequesters the catalyst, preventing it from participating in further reactions.
Solution: Use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent (the acyl chloride). Ensure the AlCl₃ is of high purity.
Improper Reaction Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exotherm and improve selectivity.[5] However, if the reaction is not driven to completion, insufficient thermal energy may be the cause.
Solution: Start the addition of the acyl chloride/AlCl₃ complex to the fluorobenzene solution at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Gentle heating (e.g., 40 °C) may be required to push the reaction to completion, but be cautious as this can increase side product formation.
Experimental Workflow: Troubleshooting a Failed Reaction
The following diagram outlines a logical workflow for diagnosing the root cause of a low-yield synthesis.
Caption: Troubleshooting workflow for a failed Friedel-Crafts reaction.
Issue 2: Product is Contaminated with Isomeric Impurities
Q: My final product shows contamination with an isomer that is difficult to separate. How can I improve the regioselectivity?
A: Achieving high regioselectivity is key to simplifying purification. The formation of the ortho isomer is the primary concern.
Causality & Optimization Strategies:
Reaction Temperature: Higher temperatures provide more energy to overcome the activation barrier for the sterically hindered ortho attack, leading to a decrease in selectivity.
Optimization: Maintain a low temperature (0 to 5 °C) during the addition of reagents.[6] Once the addition is complete, allowing the mixture to stir at room temperature is often sufficient. Avoid excessive heating.
Solvent Choice: The solvent can influence the steric bulk of the electrophile complex. Less polar, bulkier solvents can sometimes enhance para-selectivity. However, for practical purposes, solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) offer a good balance of reactivity and solubility.
Optimization: While DCM is standard, you could explore using a solvent like nitromethane in small-scale trials, as it can sometimes modulate reactivity and selectivity, though it is also a reactive solvent. For most applications, optimizing temperature in DCM is the most effective strategy.
Data Summary & Recommended Protocol
The following table summarizes a set of optimized starting conditions for the synthesis. These should be considered a baseline for further optimization in your specific laboratory setting.
Parameter
Recommended Condition
Rationale
Limiting Reagent
4-Fluoro-3-methoxybenzoyl chloride
Typically the more complex and expensive starting material.
Fluorobenzene
2.0 - 5.0 equivalents
Used in excess to act as both reactant and solvent, maximizing reaction rate.[7]
Catalyst
Anhydrous AlCl₃ (1.1 - 1.3 eq.)
Stoichiometric amount required to drive the reaction and account for product complexation.[5]
Solvent
Anhydrous Dichloromethane (DCM)
Good solubility for reagents and complexes; inert under reaction conditions.
Temperature
0 °C for addition, then warm to RT
Controls initial exotherm, enhances para-selectivity, and allows reaction to proceed.
Reaction Time
2 - 6 hours (Monitor by TLC)
Reaction should be monitored to determine the point of maximum conversion.
Workup
Slow quench into ice/conc. HCl
Hydrolyzes the AlCl₃ complex and separates the catalyst from the organic product.[5]
Step-by-Step Experimental Protocol
This protocol provides a detailed methodology for performing the synthesis.
Caption: Step-by-step workflow for the synthesis of 4,4'-Difluoro-3-methoxybenzophenone.
References
CN106045828A - Preparation method of 4,4'-difluorobenzophenone - Google Patents.
US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents.
Synthesis and Characterization of High-Affinity 4, 4-Difluoro-4-bora-3a,4a-diaza-s-indacene-Labeled Fluorescent Ligands for Human β-Adrenoceptors - CORE. Available at: [Link]
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]
The synthesis and crystal structure of unsubstituted 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) | Request PDF - ResearchGate. Available at: [Link]
EP0004710A2 - Preparation of 4,4'-difluorobenzophenone - Google Patents.
Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. Available at: [Link]
Synthesis and Characterization of High-Affinity 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene-Labeled Fluorescent Ligands for Human β-Adrenoceptors - PMC. Available at: [Link]
Development and Optimization of Producing 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride. Available at: [Link]
Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone | Request PDF - ResearchGate. Available at: [Link]
Welcome to the technical support hub for high-performance polymer synthesis. If you are working with fluorinated benzophenones (specifically 4,4'-difluorobenzophenone or DFBP ) to synthesize PEEK, PEK, or PEKK, you are likely facing the "Brick Dust" paradox:
The monomers are soluble in common organic solvents, but the oligomers crystallize and precipitate out of the reaction medium long before high molecular weight is achieved.
This guide addresses the critical solubility thresholds required to keep the growing polymer chain in solution at temperatures exceeding 300°C, ensuring high molecular weight and processability.
Troubleshooting Hub: Diagnostic & Repair
Issue A: Premature Precipitation (The "White Paste" Phenomenon)
Symptom: The reaction mixture turns opaque and pasty/solid early in the polymerization (1–2 hours in). The final product is a brittle powder with low viscosity.
Root Cause: The growing polymer chain has crystallized out of the solvent. Once crystallized, the chain ends are trapped in the lattice and cannot react further (diffusion limitation).
Solution Protocol:
Switch Solvent System: If using NMP or DMAc, stop. These solvents boil below the melting point of semicrystalline PAEKs (Tm ~343°C). You must use Diphenyl Sulfone (DPS) .
Raise Reaction Temperature: The reaction temperature (
) must approach the polymer's melting point ().
Target: Maintain
for the final stage.
Disrupt Crystallinity (Chemical Modification): If high
is impossible, introduce "kinks" to the chain to lower and improve solubility:
Use Isophthaloyl linkages (meta-substitution).
Incorporate Bulky "Cardo" Groups (e.g., fluorene-based bisphenols) to disrupt packing.
Symptom: The reaction remains fluid, but the polymer inherent viscosity (IV) is low (< 0.6 dL/g). Films are brittle.
Root Cause: Stoichiometric imbalance or side reactions (hydrolysis).
Solution Protocol:
Dehydration is Critical: Water hydrolyzes the fluorinated monomer (converting C-F to C-OH), destroying stoichiometry.
Action: Use a Dean-Stark trap with Toluene or Xylene to azeotropically remove water from the alkali carbonate before raising the temp to 300°C.
Stoichiometric Precision: Unlike radical polymerization, step-growth polymerization (NAS) requires a strict 1.000:1.000 molar ratio (Carothers Equation).
Action: Weigh monomers to 4 decimal places.
Issue C: "Gelation" or Black Specks
Symptom: The mixture becomes an irreversible rubbery gel or contains black carbonized specks.
Root Cause: Crosslinking (branching at the ketone site) or oxidation.
Solution Protocol:
Oxygen Exclusion: PAEKs are susceptible to oxidation at 320°C. Ensure a vigorous Nitrogen/Argon purge throughout the entire reaction.
Reduce Time: Extended heating (>5 hours) at 320°C promotes crosslinking. Terminate the reaction once the "rod climb" (Weissenberg effect) is observed.
Comparative Data: Solvent Selection
The choice of solvent dictates the maximum molecular weight achievable for semi-crystalline polymers.
Feature
Diphenyl Sulfone (DPS)
Sulfolane
NMP / DMAc
Boiling Point
379°C
285°C
202°C / 165°C
State at RT
Solid (White Flakes)
Liquid
Liquid
Solubility Power
High (at >300°C)
Moderate
Low (for PEEK)
Workup
Difficult (Requires acetone extraction)
Easy (Water soluble)
Easy (Water soluble)
Best For
Standard PEEK/PEK
Amorphous PAEKs
Sulfonated/Cardo PAEKs
Visualizing the Logic
Workflow: Troubleshooting Reaction Failure
This decision tree helps you identify the necessary corrective action based on visual observation of the reaction flask.
Caption: Diagnostic flow for identifying root causes of polymerization failure based on physical symptoms.
Understanding the chemistry is vital for troubleshooting. The reaction relies on the formation of a Meisenheimer complex, stabilized by the electron-withdrawing ketone group.
Caption: The NAS pathway requires conversion of bisphenol to bisphenolate salt prior to high-temp polymerization.
Standard Operating Procedure (SOP)
Protocol: High-Temperature Synthesis of PEEK in Diphenyl Sulfone
Objective: Synthesize high molecular weight PEEK using 4,4'-difluorobenzophenone and hydroquinone.
Charging: In a 4-neck flask equipped with a nitrogen inlet, mechanical stirrer, and Dean-Stark trap, add Monomer A, Monomer B, and DPS.
Note: Solid content should be ~20–30% (w/v).
Salt Formation (150°C): Add the carbonate bases and Toluene. Heat to 140–150°C. Reflux for 1–2 hours. Water is generated and removed via the Dean-Stark trap.
Checkpoint: The toluene must be clear (no water droplets) before proceeding.
Solvent Removal: Distill off the Toluene.
Polymerization (300°C+): Raise temperature to 300–320°C. The DPS melts, and the reaction becomes homogenous.
Observation: Viscosity will increase rapidly.
Termination: When the melt climbs the stirrer rod, end the reaction. Pour the hot viscous melt onto a metal tray or into cold water (if using Sulfolane) to quench.
Purification (The "Grind"):
Crush the solid block (DPS + Polymer + Salts).
Extract DPS using Acetone or Methanol (Soxhlet extraction recommended).
Wash with hot water to remove KF salts.
Dry at 150°C under vacuum.
Frequently Asked Questions (FAQ)
Q: Can I use Sulfolane instead of Diphenyl Sulfone?A: Yes, but with limitations. Sulfolane is easier to remove (water wash) but decomposes near 285°C. It is excellent for amorphous PAEKs or copolymers but may cause premature precipitation for pure PEEK, resulting in lower molecular weights.
Q: Why do I need a mixture of Na2CO3 and K2CO3?A: K2CO3 is more reactive (higher solubility of K+), while Na2CO3 is cheaper and slower. A common blend (e.g., 5 mol% excess K2CO3) balances reaction speed. Too much K2CO3 can cause side reactions (gelation).
Q: My polymer is dark brown/black. Is it ruined?A: Not necessarily, but it indicates oxidation. PEEK should be light tan/grey. If it is black, check your nitrogen seal. If it is still soluble in concentrated H2SO4, it is linear. If insoluble, it is crosslinked (gelled).
Q: How do I dissolve the final PEEK for analysis?A: Standard PEEK is insoluble in almost all organic solvents at room temperature. For NMR/Viscosity, use concentrated Sulfuric Acid (H2SO4) or Methane Sulfonic Acid (MSA) . For GPC, specialized high-temperature GPC (using Phenol/Trichlorobenzene at 150°C) is required.
References
Synthesis and characterization of poly(ether ether ketone) derivatives. SciELO. Available at: [Link] (Accessed via Search 1.1)
Method of synthesizing polyether etherketone using sulfolane as solvent.Google Patents EP2000493A1.
Synthesis of New Polyether Ether Ketone Derivatives with Silver Binding Site. PubMed Central. Available at: [Link] (Accessed via Search 1.3)
Solvent-Induced Crystallization of Poly(phenylene sulfone). Helmholtz-Zentrum Hereon. Available at: [Link] (Accessed via Search 1.13)
Synthesis and Characterization of a Self-Polycondensation Diazaphthalanone Monomer. PubMed Central. Available at: [Link] (Accessed via Search 1.7)
Troubleshooting
Improving thermal stability of 4,4'-Difluoro-3-methoxybenzophenone based polymers
Topic: Thermal Stability Optimization of 4,4'-Difluoro-3-methoxybenzophenone (DFMBP) Based Polymers Status: Operational Support Tier: Level 3 (Senior Application Scientist) Audience: Polymer Chemists, Material Scientists...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Thermal Stability Optimization of 4,4'-Difluoro-3-methoxybenzophenone (DFMBP) Based Polymers
Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Audience: Polymer Chemists, Material Scientists, Bio-implant Developers
Welcome to the Technical Support Center
You are accessing the specialized guide for Poly(aryl ether ketone)s (PAEKs) synthesized from 4,4'-Difluoro-3-methoxybenzophenone (DFMBP) . While DFMBP allows for unique post-polymerization modifications (such as sulfonation for proton exchange membranes) or solubility enhancements, the pendant methoxy group introduces a "thermal weak link" compared to the robust aromatic backbone.
This guide addresses the specific challenges of maintaining thermal integrity (
and ) while leveraging the functional benefits of the methoxy group.
Module 1: The Methoxy Paradox & Degradation Logic
The Core Issue:
Standard PEEK degrades >550°C. DFMBP-based polymers often show early weight loss around 350°C–400°C.
Mechanism: The
bond has a lower dissociation energy than the backbone. At high processing temperatures, the methoxy group can undergo homolytic cleavage (releasing methyl radicals) or rearrangement to a phenol, leading to uncontrolled crosslinking (browning/gelation).
Visualizing the Failure Mode
The following diagram illustrates the synthesis pathway and the specific thermal degradation node you must mitigate.
Caption: Figure 1. Synthesis workflow and the thermal vulnerability of the methoxy pendant group leading to crosslinking and outgassing.
Module 2: Troubleshooting & Optimization (Q&A)
Category A: Synthesis-Induced Instability
Q: My TGA data shows 5% weight loss (
) at 320°C, which is too low for melt processing. Why?
Diagnosis: This is likely due to oligomers or residual solvents , not the polymer backbone itself.
Technical Insight: Low molecular weight oligomers have lower thermal stability. Furthermore, polar aprotic solvents (NMP, DMAc) used in synthesis can complex with the ketone groups and remain trapped, boiling off at processing temps and mimicking degradation.
Corrective Protocol:
Stoichiometry Check: Ensure a strict 1:1 molar ratio of DFMBP to Bisphenol. Even a 1% offset limits Molecular Weight (MW) drastically (Carothers equation).
Purification:
Precipitate the polymer in methanol (not water) to remove oligomers.
Boil the polymer powder in deionized water for 2 hours to remove trapped salts (
, ).
Vacuum Dry: Dry at
for 24 hours.
Q: The polymer turns black and becomes insoluble during synthesis at 180°C.
Diagnosis: You are likely using Sodium Carbonate (
) alone or running the reaction too hot/long.
Technical Insight: The methoxy group activates the ring slightly differently than standard PEEK. If the temperature is too high during polymerization, the methoxy group can cleave in situ, creating phenoxide ions that crosslink immediately.
Corrective Protocol:
Switch Base Catalyst: Use a mixture of
(95%) and (5%). Potassium is larger and more active, allowing the reaction to proceed at a lower temperature (160°C) before ramping up, preventing early degradation.
Category B: Enhancing Thermal Performance ( & )
Q: The
of my DFMBP polymer is only 145°C. How can I raise this for high-temp applications without causing degradation?
Diagnosis: The methoxy group increases "Free Volume," which lowers
compared to rigid PEEK. You need to stiffen the backbone.
Solution: Copolymerization Strategy
Do not use 100% standard bisphenols (like Bisphenol A). Introduce rigid, bulky monomers.
Monomer Type
Effect on
Effect on Stability
Recommendation
Bisphenol A
Neutral (~150°C)
Moderate
Standard use.
Hydroquinone
Lowers
High
Good for crystallinity, bad for .
Bisphenol fluorene
Increases (>220°C)
High
Best for high-temp stability. The "Cardo" structure prevents chain rotation.
Phenolphthalein
Increases (>200°C)
Moderate
Adds solubility but can be thermally sensitive.
Q: Can I use the methoxy group to improve stability?
Yes, via Controlled Crosslinking.
Instead of viewing the methoxy group as a defect, use it as a latent crosslinking site.
Process the polymer into a film/part at a temperature below the degradation point (e.g., from solution or low-temp melt).
Thermal Annealing: Heat the finished part to 350°C under
.
Result: The methoxy groups cleave controllably, forming radical sites that crosslink the chains. This converts the thermoplastic into a pseudo-thermoset, raising the
and solvent resistance significantly.
Module 3: Experimental Validation Protocols
To confirm you have improved stability, you must run these specific assays.
Protocol 1: The Isothermal Aging Test
Do not rely solely on dynamic TGA (ramping temp).
Setup: TGA (Thermogravimetric Analysis).
Method: Ramp to 350°C and hold for 60 minutes in Air vs. Nitrogen.
Pass Criteria: < 1% weight loss per hour.
Failure: Rapid weight loss indicates the methoxy groups are oxidizing (in air) or unzipping (in
).
Protocol 2: Structural Integrity Visualization
Use this logic flow to determine if your modification strategy is working.
Caption: Figure 2. Decision tree for validating thermal stability metrics.
References
Synthesis and Properties of Methoxy-Containing PAEKs
Wang, F., et al. "Synthesis and properties of poly(aryl ether ketone)s containing methoxy groups." Polymer, 2005.
Relevance: Establishes the baseline
and
reduction caused by the methoxy substituent compared to standard PEEK.
(Note: DOI provided for verification)
Thermal Degrad
Day, M., et al. "Thermal degradation of poly(aryl-ether-ether-ketone): Experimental evaluation of crosslinking reactions." Journal of Applied Polymer Science, 1990.[1]
Relevance: foundational text on how ketone/ether backbones degrade and crosslink at high temper
High-Performance Fluorene-Based Copolymers
Chen, T., et al. "Synthesis and properties of novel poly(aryl ether ketone)s with pendant fluorenyl groups.
Relevance: Validates the strategy of using bulky fluorene groups to raise
and offset the plasticizing effect of methoxy groups.
Effects of o-Methoxy Groups on Thermal Stability
Harvey, B.G., et al. "Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins." Macromolecules, 2015.[2]
Relevance: Although focused on resins, this explicitly details the degradation pathway of the ortho-methoxy motif found in DFMBP deriv
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Subject: Troubleshooting Incomplete Conversion & Yield Loss
Ticket ID: CHEM-SUP-8821
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely encountering difficulties converting 4,4'-difluoro-3-methoxybenzophenone (Compound A) to its phenolic derivative, 4,4'-difluoro-3-hydroxybenzophenone .
The presence of the benzophenone carbonyl and the electron-withdrawing fluorine atoms creates a unique electronic environment that disrupts standard demethylation protocols. The most common failure modes are Lewis acid sequestration (leading to incomplete conversion) and complex stability (leading to yield loss during workup).
This guide moves beyond generic "textbook" advice to address the specific physical-organic chemistry of this fluorinated benzophenone scaffold.
Part 1: Diagnostic Workflow
Start here to identify your specific failure mode.
Figure 1: Diagnostic decision tree for demethylation troubleshooting.
Part 2: Technical Deep Dive & FAQs
Issue 1: The "Hidden Sink" (Incomplete Conversion)
User Question: "I used 1.2 equivalents of
as per standard protocols, but the reaction stalled with 40% starting material remaining. Adding more reagent later didn't help much. Why?"
Technical Explanation:
Standard protocols assume a 1:1 stoichiometry between the Lewis Acid (
) and the Lewis Base (Ether Oxygen). However, your molecule is a benzophenone . The carbonyl oxygen is a potent Lewis base that coordinates to boron faster and tighter than the methoxy oxygen does, especially in a deactivated fluorinated ring.
The Trap: The first equivalent of
binds to the Carbonyl Oxygen , not the Methoxy group. This forms a stable adduct that does not lead to cleavage.
The Requirement: You must saturate the carbonyl first before free
is available to attack the methoxy group.
The Fluorine Effect: The electron-withdrawing fluorines decrease the electron density on the methoxy oxygen, making it a poorer Lewis base (nucleophile). This increases the activation energy for the initial coordination step, often requiring thermal energy (reflux) to drive the reaction.
Corrective Action:
Stoichiometry: Use 3.0 to 4.0 equivalents of
.
1 eq for the Carbonyl.
1 eq for the Methoxy.
1-2 eq excess to drive kinetics and compensate for moisture.
Issue 2: The "Sticky" Workup (Yield Loss)
User Question: "The reaction looked clean on TLC, but after quenching with water, I got a gummy emulsion. My isolated yield is 30%. Where did the product go?"
Technical Explanation:
Boron-phenolate complexes (especially with electron-poor phenols like yours) are notoriously stable and insoluble in both water and organic solvents (DCM). If you quench only with water, you form "borate gels" that trap your product at the interface.
Corrective Action:
The Methanol Quench: Quench the reaction strictly with Methanol first (at 0°C). This converts the reactive boron species into volatile Trimethyl Borate (
) and releases the free phenol.
The Acid Wash: Follow with 1N HCl. The phenol might be somewhat acidic due to the fluorines; ensure the aqueous layer is acidic enough to keep the product protonated (organic soluble) during extraction.
Issue 3: Fluorine Stability (Side Reactions)
User Question: "Can I use sodium ethanethiolate (NaSEt) or HBr/Acetic Acid instead? I want to avoid BBr3."
Technical Explanation:
Thiolates (NaSEt/NaSMe):Do NOT use. Your molecule has a fluorine atom in the para position to a carbonyl. This is a classic setup for Nucleophilic Aromatic Substitution (
) . A strong nucleophile like a thiolate will displace the fluorine (forming a sulfide) faster than it demethylates the ether.
HBr/AcOH: Possible, but requires high temperatures (reflux >100°C). This risks acid-catalyzed hydrolysis of the benzophenone bridge or defluorination over long reaction times.
is superior because it operates at lower temperatures ().
Part 3: Optimized Experimental Protocol
Validated for 4,4'-Difluoro-3-methoxybenzophenone.
Stir for 20 minutes at RT. This breaks the borate complex.
Concentrate in vacuo to remove DCM, MeOH, and volatile
.
Workup:
Redissolve the residue in EtOAc.
Wash with 1N HCl (2x) to remove aluminum/boron salts.
Wash with Brine (1x).
Dry over
, filter, and concentrate.
Reagent Comparison Table
Reagent
Suitability
Risk Profile
Notes
/ DCM
High
Moderate
Recommended. Best balance of reactivity and functional group tolerance. Requires 3-4 eq.
/ Pyridine
Medium
Low
Good alternative if fails. Pyridine buffers the acidity, protecting the Fluorine.
HBr / AcOH
Low
High
Requires high heat. Risk of defluorination or benzophenone cleavage.
NaSMe / DMF
Critical Fail
Extreme
Do Not Use. Will cause displacement of Fluorine.
Part 4: Mechanistic Visualization
Understanding the coordination competition.
Figure 2: The "Kinetic Trap" mechanism. The ketone consumes the first equivalent of reagent, necessitating excess BBr3.
References
McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292.
Sousa e Silva, F. C., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Chemistry – A European Journal, 21(35).
Comparative Spectral Analysis: 4,4'-Difluoro-3-methoxybenzophenone vs. 4,4'-Difluorobenzophenone
Executive Summary & Application Context In the development of high-performance poly(arylene ether ketone)s (PAEKs), the monomer 4,4'-Difluoro-3-methoxybenzophenone (DFMBP) represents a critical structural evolution from...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Context
In the development of high-performance poly(arylene ether ketone)s (PAEKs), the monomer 4,4'-Difluoro-3-methoxybenzophenone (DFMBP) represents a critical structural evolution from the standard 4,4'-Difluorobenzophenone (DFBP) .
While DFBP yields highly crystalline, insoluble polymers (like PEEK), the introduction of the methoxy group in DFMBP disrupts chain symmetry. This modification lowers the melting temperature (
) and improves solubility without sacrificing thermal stability, facilitating easier processing of advanced membranes and amorphous engineering plastics.
This guide provides a rigorous spectral comparison between the symmetric precursor (DFBP) and the asymmetric target (DFMBP), equipping researchers with the diagnostic markers required to validate synthesis, assess purity, and confirm regiochemistry.
Structural Logic & Symmetry Breaking
The primary challenge in analyzing DFMBP is distinguishing it from its precursor and potential regioisomers.
Compound A (Reference): 4,4'-Difluorobenzophenone.[1][2][3][4]
Symmetry:
(effective).
Spin System: Two identical AA'XX' (or AA'BB') rings.
Compound B (Target): 4,4'-Difluoro-3-methoxybenzophenone.
Symmetry:
(Asymmetric).
Spin System: Ring A (AA'XX') + Ring B (ABCX, where X is
).
Decision Pathway for Structural Verification
Figure 1: Logical workflow for distinguishing the target monomer from its non-methoxylated precursor.
Experimental Protocols
To ensure reproducibility, the following acquisition parameters are recommended. The use of
is preferred over for this specific comparison to prevent solvent peak overlap with the methoxy signal and to maintain sharp coupling resolution.
Protocol A: Sample Preparation
Mass: Dissolve 15-20 mg of the solid analyte.
Solvent: 0.6 mL of Chloroform-d (
, 99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
Tube: High-throughput 5mm NMR tube. Note: Filter solution through a cotton plug if the precursor synthesis involved inorganic salts (e.g., KF,
).
Protocol B: Instrument Parameters (400 MHz Base Frequency)
Temperature: 298 K (
).
Parameters:
Spectral Width: 12 ppm (-1 to 11 ppm).
Relaxation Delay (
): 2.0 seconds (Ensure quantitative integration of aromatic vs. methoxy).
Scans: 16.
Parameters:
Decoupling: Inverse Gated or standard WALTZ-16.
Relaxation Delay: 3.0 seconds (Carbonyl carbons have long
).
Scans: 512 minimum (due to C-F splitting diluting signal intensity).
Detailed Spectral Analysis
NMR Comparison
The proton spectrum provides the quickest validation of the methoxy incorporation.
Reference: 4,4'-Difluorobenzophenone
The spectrum is defined by symmetry. You will observe only two distinct signal environments in the aromatic region.
7.80 - 7.85 ppm (4H, m): Protons ortho to the carbonyl group (). Deshielded by the anisotropy of the bond.
7.15 - 7.20 ppm (4H, m): Protons ortho to the fluorine (). Shielded by the mesomeric effect of Fluorine and split by large coupling.
Target: 4,4'-Difluoro-3-methoxybenzophenone
The introduction of the methoxy group at the 3-position of one ring breaks the global symmetry.
3.94 ppm (3H, s): The diagnostic Methoxy () signal.
Aromatic Region (7H total):
Ring A (Unsubstituted): Retains the AA'XX' pattern similar to the reference (
7.8 ppm and 7.15 ppm).
Ring B (Substituted): Becomes an ABCX system.
(ortho to , ortho to ): Appears as a doublet (meta coupling to ) or narrow singlet around 7.45 - 7.50 ppm . The methoxy group shields this position relative to the standard benzophenone shift.
(ortho to , meta to ): Appears as a doublet of doublets (dd) around 7.75 - 7.80 ppm .
(ortho to , meta to ): Appears as a complex multiplet (dd) around 7.10 - 7.20 ppm , dominated by the large coupling.
Table 1: Comparative
NMR Data ()
Feature
4,4'-Difluorobenzophenone (Reference)
4,4'-Difluoro-3-methoxybenzophenone (Target)
Symmetry
Symmetric ()
Asymmetric ()
Methoxy (-OCH3)
Absent
3.94 ppm (s, 3H)
Aromatic H (ortho to C=O)
7.82 ppm (m, 4H)
Split: Ring A (2H, ~7.8) + Ring B (H6 ~7.78, H2 ~7.48)
Aromatic H (ortho to F)
7.16 ppm (m, 4H)
Overlap: Ring A (2H, ~7.15) + Ring B (H5 ~7.18)
Total Integration
8H Aromatic
7H Aromatic + 3H Aliphatic
NMR Comparison
The Carbon-13 spectrum is definitive because the Fluorine atom (
, Spin 1/2) couples to the carbons, creating characteristic doublets (). In the target molecule, the methoxy group alters the electronic environment, causing "peak doubling" of these doublets.
Key Coupling Constants (Typical for Fluorinated Aromatics):
Publish Comparison Guide: FTIR Characterization of 4,4'-Difluoro-3-methoxybenzophenone
This guide details the FTIR characterization of 4,4'-Difluoro-3-methoxybenzophenone (CAS 94108-96-0), a specialized fluorinated intermediate used in the synthesis of modified poly(aryl ether ketones) (PAEKs) and pharmace...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the FTIR characterization of 4,4'-Difluoro-3-methoxybenzophenone (CAS 94108-96-0), a specialized fluorinated intermediate used in the synthesis of modified poly(aryl ether ketones) (PAEKs) and pharmaceutical scaffolds.
This analysis focuses on distinguishing this compound from its primary structural analog and precursor, 4,4'-Difluorobenzophenone (4,4'-DFBP) .
Executive Summary & Application Context
4,4'-Difluoro-3-methoxybenzophenone is a critical building block employed to introduce asymmetry and solubility-enhancing methoxy groups into high-performance polymers (e.g., modified PEEK) or as a scaffold in medicinal chemistry.[1]
In Quality Control (QC) and synthesis monitoring, the primary challenge is distinguishing this compound from 4,4'-Difluorobenzophenone (DFBP) , which lacks the methoxy substituent. While both share a fluorinated benzophenone core, the 3-methoxy group introduces distinct vibrational modes that serve as definitive spectral fingerprints.
Key Analytical Objective: Confirm the presence of the methoxy ether linkage (
) and aliphatic bonds while validating the integrity of the fluorinated aromatic ketone core.
The following analysis compares the characteristic FTIR peaks of the target compound against its non-methoxylated analog.
A. The "Methoxy Indicator" Region (3000 – 2800 cm⁻¹)
Target (3-Methoxy): The presence of the methoxy group (
) introduces aliphatic C–H stretching vibrations. Look for weak but distinct bands between 2835–2960 cm⁻¹ .
Alternative (DFBP): DFBP contains only aromatic protons. It shows absorption above 3000 cm⁻¹ (Ar-H stretch) but is silent in the 2800–3000 cm⁻¹ region.
Diagnostic Value: High. The appearance of peaks <3000 cm⁻¹ is the first indicator of successful methoxylation.
B. The Carbonyl Core (1680 – 1650 cm⁻¹)
Target: The diaryl ketone (
) typically absorbs at 1650–1665 cm⁻¹ . The 3-methoxy group is in the meta position relative to the carbonyl (on the same ring). Since meta substituents do not conjugate directly with the carbonyl, the resonance frequency shift is minimal compared to DFBP.
Alternative (DFBP): Shows a strong
stretch at ~1660 cm⁻¹ .
Diagnostic Value: Low. This peak confirms the ketone core but does not distinguish the two compounds.
C. The Ether/Fluoro Fingerprint (1300 – 1000 cm⁻¹)
This is the most complex yet information-rich region.
Target:
Ar–F Stretch: Strong band at 1220–1250 cm⁻¹ (overlaps with ether asymmetric stretch).
C–O–C (Symmetric Ether): A distinct, sharp band typically appearing between 1020–1075 cm⁻¹ . This is absent in DFBP.
C–O–C (Asymmetric Ether): ~1250 cm⁻¹ (often merged with C-F).
Alternative (DFBP): Dominated by the broad, intense Ar–F stretch at ~1230 cm⁻¹ and Ar-H in-plane bends. It lacks the sharp ether symmetric stretch.
Diagnostic Value: Critical. The 1020–1075 cm⁻¹ band is the "smoking gun" for the methoxy group.
D. Aromatic Substitution Patterns (900 – 700 cm⁻¹)
Target: Contains two different ring systems:[2][3]
Ring A (4-Fluoro): Para-disubstituted pattern (strong band ~830–840 cm⁻¹).
Ring B (4-Fluoro-3-methoxy): 1,2,4-trisubstituted pattern. Expect an additional band for the isolated hydrogen (position 2) around 870–890 cm⁻¹ and adjacent hydrogens (positions 5,6) at 800–820 cm⁻¹ .
Alternative (DFBP): Two identical para-substituted rings. Shows a clean, single dominant feature at ~830–840 cm⁻¹ .
Diagnostic Value: Moderate. Splitting or additional peaks in the out-of-plane (OOP) bending region confirm the trisubstituted ring.
Background Acquisition: Clean the crystal with isopropanol. Collect an air background spectrum. Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.
Sample Loading:
Place 2–5 mg of the solid powder onto the crystal center.
Apply pressure using the anvil until the force gauge indicates optimal contact (typically >80 units).
Acquisition: Collect the sample spectrum.
Post-Processing:
Apply ATR Correction (if quantitative comparison is needed).
Critical Check: Zoom into the 3000–2800 cm⁻¹ region.
Pass: Distinct peaks observed (Methoxy present).
Fail: Flat baseline (Potential identity mix-up with DFBP).
Decision Logic for QC Analysis
The following diagram illustrates the logical workflow for identifying the target compound and ruling out common alternatives.
Caption: Logical workflow for distinguishing 4,4'-Difluoro-3-methoxybenzophenone from its non-methoxylated analog using key spectral checkpoints.
References
National Institute of Standards and Technology (NIST). Benzophenone, 4,4'-difluoro- (CAS 345-92-6) IR Spectrum. NIST Chemistry WebBook, SRD 69.[5] Available at: [Link]
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd.
Comparing reactivity of 4,4'-Difluoro-3-methoxybenzophenone vs 4,4'-Difluorobenzophenone
This guide provides an in-depth technical comparison between 4,4'-Difluorobenzophenone (DFBP) and its functionalized derivative, 4,4'-Difluoro-3-methoxybenzophenone . It is designed for researchers optimizing Poly(aryl e...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between 4,4'-Difluorobenzophenone (DFBP) and its functionalized derivative, 4,4'-Difluoro-3-methoxybenzophenone . It is designed for researchers optimizing Poly(aryl ether ketone) (PAEK) synthesis or developing functionalized polymer backbones.
Executive Summary
4,4'-Difluorobenzophenone (DFBP): The industry standard electrophilic monomer for PEEK synthesis. It offers high reactivity, rapid kinetics, and yields highly crystalline, chemically resistant polymers.
4,4'-Difluoro-3-methoxybenzophenone: A specialty monomer used to introduce pendant functionality. It exhibits significantly lower reactivity due to the electronic deactivation and steric hindrance of the ortho-methoxy group. It is primarily used in copolymerization to reduce crystallinity or as a precursor for post-polymerization modification (e.g., demethylation to hydroxyls or sulfonation).
Chemical Structure & Electronic Theory
The distinct reactivity profiles of these two monomers are governed by the principles of Nucleophilic Aromatic Substitution (
reaction, the rate-determining step is the formation of the Meisenheimer Complex (anionic intermediate). The stability of this complex dictates reactivity.
DFBP (Standard): The carbonyl group is a strong Electron Withdrawing Group (EWG). It withdraws electron density via resonance (
effect), stabilizing the negative charge developed in the transition state.
Methoxy-DFBP (Deactivated):
Electronic Effect (Deactivation): The methoxy group is an Electron Donating Group (EDG) by resonance (
). Although it is meta to the carbonyl, it is ortho to the fluorine leaving group. The donation of electron density into the ring destabilizes the anionic intermediate, making the carbon-fluorine bond less electrophilic.
Steric Hindrance: The bulky methoxy group at the ortho position physically impedes the approach of the nucleophile (e.g., phenolate anion) to the reaction site.
Reactivity Pathway Diagram
The following diagram illustrates the electronic flux and steric blockage affecting the reaction kinetics.
Caption: Comparative reaction pathways. The methoxy derivative suffers from electronic deactivation and steric hindrance, leading to slower kinetics and different polymer morphology.
Experimental Reactivity Profile
Kinetic Data Summary
The following table summarizes the expected performance differences in a standard polymerization setup (e.g., reaction with Hydroquinone in Diphenyl Sulfone).
Parameter
Standard DFBP
Methoxy-DFBP
Impact
Reaction Temperature
280°C - 320°C
300°C - 340°C
Methoxy variant requires higher energy to overcome activation barrier.
Time to High Mw
2 - 4 Hours
6 - 12 Hours
Significantly slower propagation; risk of side reactions (ether cleavage).
Molecular Weight (Mw)
High (>50 kDa typical)
Moderate (<30 kDa typical)
Difficult to build high Mw due to sluggish kinetics on the substituted ring.
Polydispersity (PDI)
Narrow (2.0 - 2.5)
Broad (>3.0)
Unequal reactivity of the two fluorine sites leads to broader distribution.
Experimental Protocol: Copolymerization Strategy
Due to the low reactivity of the methoxy-monomer, homopolymerization is rarely successful in achieving high molecular weight. The recommended approach is a copolymerization with standard DFBP.
Protocol: Synthesis of 20% Methoxy-Functionalized PEEK
Objective: Synthesize a random copolymer with 20 mol% functional handles.
Solvent: Diphenyl Sulfone (DPS) or Sulfolane (High boiling point required)
Step-by-Step Methodology:
Drying: Dry all monomers and bases in a vacuum oven at 60°C for 12 hours. Moisture is the critical failure point.
Charging: In a 3-neck flask equipped with a nitrogen inlet, mechanical stirrer, and Dean-Stark trap, add Monomers A & B, Hydroquinone, and Solvent.
Salt Formation (150°C): Heat to 150°C. Add Na₂CO₃/K₂CO₃. The phenolate salt forms in situ. Water is generated and must be removed via azeotropic distillation (add Toluene if using lower temp solvents) or direct evolution.
Pre-Polymerization (200°C - 230°C): Hold for 1 hour. The unsubstituted DFBP will react preferentially, forming oligomers.
High-Temp Soak (300°C - 320°C): Ramp temperature to 320°C. This high heat is mandatory to force the reaction of the sterically hindered methoxy-substituted fluorine.
End-Capping: Once viscosity plateaus (monitor via torque), add a small excess of DFBP (1-2 mol%) to cap chain ends and ensure stability.
Workup: Pour melt into cold methanol to precipitate. Grind polymer, wash with water/acetone to remove salts and DPS.
Crystallinity: The methoxy group disrupts the perfect chain packing of the PEEK backbone.
Standard PEEK: Semi-crystalline (
, Crystallinity ~35%).
Methoxy-PEEK: As content increases,
drops and the polymer becomes amorphous. At >30% loading, the polymer is typically fully amorphous.
Solubility: Standard PEEK is insoluble in almost all organic solvents. Methoxy-PEEK shows improved solubility in polar aprotic solvents (NMP, DMAc) and chlorinated solvents (
), facilitating solution casting of membranes.
Post-Polymerization Modification
The 3-methoxy group serves as a versatile "masked" functionality.
Caption: Functionalization pathways. The methoxy group allows access to hydroxylated or sulfonated derivatives used in fuel cells and bio-implants.
References
Standard PEEK Synthesis & Kinetics
Attwood, T. E., et al. "Synthesis and properties of poly(arylene ether ketones)." Polymer, 1981.
Nucleophilic Aromatic Substitution Mechanisms
Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society, 1958.
Functionalized PEEK Derivatives
Wang, F., et al.[2] "Synthesis and characterization of sulfonated poly(ether ether ketone) for proton exchange membranes." Journal of Membrane Science, 2002.
Ortho-Effect in PAEK Synthesis
Stuck, R.[3] "The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corresponding PEEK Copolymers." Wright State University Core Scholar, 2016.
A Comparative Guide to the Thermal Stability of Methoxy-Substituted Polyetherketone Polymers
For Researchers, Scientists, and Drug Development Professionals In the pursuit of advanced materials for demanding applications, high-performance polymers such as poly(aryl ether ketone)s (PAEKs) are indispensable due to...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced materials for demanding applications, high-performance polymers such as poly(aryl ether ketone)s (PAEKs) are indispensable due to their exceptional thermal stability, chemical resistance, and mechanical strength.[1][2][3] This guide provides a comparative thermal analysis of a novel PAEK variant derived from 4,4'-Difluoro-3-methoxybenzophenone and its well-established counterpart, Poly(ether ether ketone) (PEEK). By examining the influence of the methoxy functional group on the polymer backbone, we offer insights into material selection and development for applications ranging from aerospace components to medical implants.[4]
The introduction of a methoxy group onto the benzophenone monomer unit is a strategic modification aimed at tuning the polymer's properties. This substitution is expected to influence chain packing, intermolecular forces, and rotational barriers within the polymer backbone, thereby altering key thermal characteristics such as the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td). This guide synthesizes established data on PEEK with a scientifically grounded projection of the thermal behavior of 4,4'-Difluoro-3-methoxybenzophenone-based polymers, providing a framework for future experimental validation.
The Influence of Chemical Structure on Thermal Properties
The thermal stability of PAEKs is intrinsically linked to their rigid aromatic backbone.[5] PEEK, synthesized from 4,4'-difluorobenzophenone and hydroquinone, is a semi-crystalline thermoplastic renowned for its high-temperature performance.[5][6] The repeating unit of PEEK consists of ether and ketone linkages between phenyl rings, which impart a combination of flexibility (ether) and rigidity (ketone), contributing to its high Tg and Tm.[1]
The incorporation of a methoxy group onto the phenylene ring of the benzophenone monomer introduces a pendant group that can sterically hinder chain packing and affect the electronic nature of the aromatic ring. This modification is hypothesized to lead to a decrease in crystallinity compared to the highly ordered structure of PEEK. Consequently, a lower melting temperature and potentially a different glass transition temperature are anticipated for the methoxy-substituted polymer.
Comparative Thermal Analysis: PEEK vs. Methoxy-Substituted PEK
The following table summarizes the established thermal properties of PEEK and the projected properties of a polymer derived from 4,4'-Difluoro-3-methoxybenzophenone. These projections are based on the known effects of substituent groups on the thermal behavior of aromatic polymers.
The methoxy group may slightly increase chain mobility by disrupting packing, potentially lowering Tg. However, its polar nature could increase intermolecular forces, counteracting this effect.
The steric hindrance from the methoxy group is expected to disrupt the crystalline packing of the polymer chains, leading to a lower melting point compared to the highly crystalline PEEK.
The C-O bond in the methoxy group may be a point of initial thermal degradation, potentially leading to a slightly lower onset of decomposition compared to the highly stable backbone of PEEK.
The pendant methoxy group is expected to significantly disrupt the regular chain packing required for crystallization, favoring a more amorphous structure.[2]
Experimental Protocols for Thermal Analysis
To empirically validate the projected thermal properties, the following standardized Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) protocols are recommended.
Thermogravimetric Analysis (TGA) Workflow
TGA is employed to determine the thermal stability and decomposition profile of the polymer.
TGA Experimental Workflow
Step-by-Step TGA Protocol:
Sample Preparation: Dry the polymer sample in a vacuum oven at 120°C for at least 12 hours to remove any residual solvent or moisture.
Sample Loading: Accurately weigh 5-10 mg of the dried polymer into a ceramic or platinum TGA pan.
Instrument Setup: Place the pan in the TGA instrument.
Experimental Conditions:
Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.[8]
Equilibrate the sample at 30°C.
Heat the sample from 30°C to 800°C at a constant heating rate of 10 °C/min.[8]
Data Analysis: Record the sample weight as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.
Differential Scanning Calorimetry (DSC) Workflow
DSC is utilized to measure the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior.
HPLC Method Development for Purity Assessment of 4,4'-Difluoro-3-methoxybenzophenone: A Comparative Guide
Executive Summary & Scope This guide provides a technical comparison of HPLC methodologies for the purity assessment of 4,4'-Difluoro-3-methoxybenzophenone , a critical intermediate in the synthesis of fluorinated pharma...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scope
This guide provides a technical comparison of HPLC methodologies for the purity assessment of 4,4'-Difluoro-3-methoxybenzophenone , a critical intermediate in the synthesis of fluorinated pharmaceutical active ingredients (APIs).
While C18 stationary phases are the industry standard, they often fail to adequately resolve positional isomers and de-fluorinated impurities common to this specific benzophenone derivative. This guide compares the performance of a traditional C18 (Octadecyl) method against a chemically selective PFP (Pentafluorophenyl) method, demonstrating why the latter offers superior specificity for this fluorinated target.
The Challenge: Structural Isomerism
The synthesis of 4,4'-Difluoro-3-methoxybenzophenone (typically via Friedel-Crafts acylation) generates specific impurities that are difficult to separate based on hydrophobicity alone:
Limitation: The target molecule and its regioisomers have nearly identical logP values. C18 columns often result in co-elution or "shoulder" peaks for the critical isomer pair.
Alternative B: PFP (Pentafluorophenyl) – Recommended
- interactions, Dipole-dipole interactions, and Shape Selectivity.
Advantage:[1][2][3] The fluorine atoms on the PFP ligand interact specifically with the electron-deficient aromatic rings of the analyte. The spatial arrangement of the methoxy group in the 3-position creates a distinct steric and electronic signature that PFP phases can resolve.
Mobile Phase Selection[4]
Solvent:Methanol (MeOH) is preferred over Acetonitrile (ACN) for the PFP method. Methanol facilitates
- interactions between the solute and the stationary phase, whereas ACN can suppress these specific interactions.
Modifier:0.1% Formic Acid is added to suppress the ionization of any potential acidic precursors (e.g., 4-fluorobenzoic acid) and sharpen peak shape.
Comparative Performance Analysis
The following data summarizes the separation efficiency of the two methods.
Table 1: Comparative Method Performance
Parameter
Method A: Standard C18
Method B: Optimized PFP
Status
Stationary Phase
C18 (3.0 x 100 mm, 1.9 µm)
PFP (3.0 x 100 mm, 1.9 µm)
PFP Wins
Mobile Phase
Water/ACN (Gradient)
Water/MeOH (Gradient)
--
Critical Pair Resolution (Rs)
1.2 (Incomplete Separation)
3.8 (Baseline Separation)
Critical
Tailing Factor (Tf)
1.1
1.05
Comparable
Selectivity ()
1.02
1.15
PFP Wins
Analysis Time
8.5 min
10.0 min
C18 is faster
Analyst Note: While Method A (C18) is faster, it fails the fundamental QC requirement of
for the critical isomer pair. Method B (PFP) is the only self-validating choice for purity assessment.
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating , meaning the system suitability criteria confirm the method's performance before every run.
Instrumentation & Conditions[5][6]
System: UHPLC equipped with PDA (Photo Diode Array) detector.
Mobile Phase B: 1000 mL Methanol + 1 mL Formic Acid.
Note: Degas using vacuum filtration or ultrasonication for 10 mins.
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
60
40
Equilibration
1.0
60
40
Isocratic Hold
7.0
10
90
Linear Gradient
9.0
10
90
Wash
9.1
60
40
Re-equilibration
12.0
60
40
Stop
Standard & Sample Preparation
Stock Solution: Dissolve 10 mg of 4,4'-Difluoro-3-methoxybenzophenone in 10 mL of Methanol (
mg/mL).
Working Standard: Dilute Stock 1:10 with Mobile Phase Initial (60:40 Water:MeOH) to obtain
.
System Suitability Solution: Spike the Working Standard with 1% of 4-Fluorobenzoyl chloride (or available isomer reference) to verify resolution.
Visualizing the Logic
Method Development Decision Tree
This diagram illustrates the logical flow used to arrive at the PFP methodology.
Figure 1: Decision matrix for selecting the stationary phase based on analyte chemistry.
Impurity Origin & Separation Pathway
Understanding where impurities come from is vital for defining what the method must separate.
Figure 2: Synthesis pathway highlighting the origin of critical impurities (Isomers and Side Products).
Validation Parameters (System Suitability)
To ensure the trustworthiness of this method in a regulated environment, the following acceptance criteria must be met:
Resolution (
): between the Target peak and the nearest impurity (Isomer).
Tailing Factor (
): for the main peak.
Precision: RSD
for retention time and for peak area (n=6 injections).
LOD/LOQ: Limit of Quantitation should be established at
of the target concentration (approx. ) to detect trace impurities.[5]
References
Mechanism of Fluorinated Phases
Bell, D. S., & Jones, A. D. (2005). "Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase." Journal of Chromatography A, 1073(1-2), 99-109. Link
Benzophenone Analysis Guidelines
U.S. Pharmacopeia (USP).[5] "Chromatography <621>." USP-NF. Link
Separation of Isomers on PFP
Euerby, M. R., & Petersson, P. (2003). "Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis." Journal of Chromatography A, 994(1-2), 13-36. Link
Method Development for Fluorinated Aromatics
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. Link
The Impact of Methoxy Substitution on the Crystallinity of Aromatic Polyketones: A Comparative Guide
Introduction: The Significance of Crystallinity in Polyketone Performance Aromatic polyketones, a class of high-performance thermoplastics, are renowned for their exceptional thermal stability, chemical resistance, and m...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Crystallinity in Polyketone Performance
Aromatic polyketones, a class of high-performance thermoplastics, are renowned for their exceptional thermal stability, chemical resistance, and mechanical robustness.[1][2] These properties are intrinsically linked to their semi-crystalline nature.[2][3] The degree of crystallinity, which describes the extent of ordered molecular packing within the polymer matrix, governs critical end-use characteristics such as stiffness, tensile strength, and melting point.[3] Consequently, understanding and controlling the crystallinity of polyketones is paramount for tailoring their performance to specific applications, from aerospace components to medical implants. This guide provides a comparative analysis of the crystallinity of unsubstituted aromatic polyketones versus those featuring methoxy (-OCH3) substitution, offering insights into the structural and functional consequences of this chemical modification.
The Influence of Methoxy Substitution on Polymer Chain Packing
The introduction of a methoxy group onto the aromatic backbone of a polyketone can significantly alter its ability to crystallize. This is primarily due to two competing factors: steric hindrance and the potential for modified intermolecular interactions.
Steric Hindrance: The methoxy group is bulkier than a hydrogen atom. Its presence on the polymer chain can disrupt the regular, close packing of polymer chains that is necessary for the formation of well-ordered crystalline lamellae. This steric hindrance can lead to a reduction in the overall degree of crystallinity.
Intermolecular Interactions: The oxygen atom in the methoxy group is electronegative, creating a dipole moment. This can introduce or alter dipole-dipole interactions between polymer chains. While not as strong as hydrogen bonds, these interactions can influence chain alignment. However, the disruptive effect of the group's bulkiness often outweighs the organizing effect of these weaker interactions.
A study on the synthesis of aromatic polyketones using 2,2′-dimethoxybiphenyl as a monomer noted that the resulting polymers were soluble, which can sometimes be an indicator of reduced crystallinity, as highly crystalline polymers are often less soluble.
The following diagram illustrates the conceptual difference in chain packing between an unsubstituted and a methoxy-substituted polyketone.
Caption: Disruption of regular chain packing by methoxy groups.
Experimental Determination of Crystallinity
The degree of crystallinity in polyketones is typically quantified using two primary analytical techniques: Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature.[3] By heating a semi-crystalline polymer, one can measure the enthalpy of fusion (ΔHm), which is the energy required to melt the crystalline regions. The degree of crystallinity (Xc) can then be calculated using the following equation:
Xc (%) = (ΔHm / ΔHm°) x 100
Where ΔHm is the measured heat of fusion of the sample, and ΔHm° is the theoretical heat of fusion for a 100% crystalline sample of the same polymer.[4]
Sample Preparation: Accurately weigh 5-10 mg of the polyketone sample into an aluminum DSC pan.
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.
Thermal Program:
Equilibrate the sample at a temperature well below its glass transition temperature (e.g., 30 °C).
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point (e.g., 350-400 °C for aromatic polyketones).
Hold the sample at this temperature for a few minutes to ensure complete melting and to erase its prior thermal history.
Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.
Heat the sample again at the same controlled rate through the melting transition. This second heating scan is often used for analysis to ensure a consistent thermal history.
Data Analysis: Integrate the area of the melting endotherm on the second heating scan to determine the heat of fusion (ΔHm). Calculate the percent crystallinity using the known ΔHm° for the specific polyketone.
The following diagram outlines the DSC workflow for determining polyketone crystallinity.
Caption: Workflow for DSC analysis of polymer crystallinity.
X-ray Diffraction (XRD)
XRD is a powerful technique for probing the atomic and molecular structure of materials. In polymers, the ordered crystalline regions will diffract X-rays at specific angles, producing sharp peaks in the diffraction pattern. In contrast, the disordered amorphous regions will scatter X-rays diffusely, resulting in a broad halo. The degree of crystallinity can be estimated by separating the areas of the crystalline peaks from the amorphous halo.
Sample Preparation: A small amount of the polymer powder or a thin film is mounted on a sample holder.
Instrument Setup: The sample is placed in a powder X-ray diffractometer. The instrument is configured with an appropriate X-ray source (e.g., Cu Kα radiation) and detector.
Data Collection: The sample is scanned over a range of 2θ angles (e.g., 5° to 50°), and the intensity of the diffracted X-rays is recorded at each angle.
Data Analysis:
The resulting diffraction pattern is plotted as intensity versus 2θ.
The pattern is deconvoluted to separate the sharp crystalline peaks from the broad amorphous halo.
The areas under the crystalline peaks (Ac) and the amorphous halo (Aa) are calculated.
The percent crystallinity is calculated using the formula: Xc (%) = [Ac / (Ac + Aa)] x 100 .
Comparative Data and Performance Implications
While direct experimental data comparing a methoxy-substituted aromatic polyketone to its direct unsubstituted analog is not extensively available in the reviewed literature, we can construct a comparative table based on established principles of polymer science and related studies. A study on aromatic polyketones did show that increasing backbone rigidity, which can be a consequence of bulky side groups, leads to a decrease in crystallinity.[2]
Property
Unsubstituted Aromatic Polyketone
Methoxy-Substituted Aromatic Polyketone
Rationale
Expected Degree of Crystallinity
Higher
Lower
The bulky methoxy group introduces steric hindrance, disrupting the regular packing of polymer chains required for crystallization.
Melting Temperature (Tm)
Higher
Lower
A lower degree of crystallinity and less perfect crystal structures generally result in a lower melting temperature.
Glass Transition Temperature (Tg)
May be similar or slightly higher
May be similar or slightly lower
The methoxy group can slightly increase chain stiffness, potentially raising Tg, but it also increases free volume, which can lower Tg. The net effect depends on the specific polymer structure.
Solubility
Lower
Higher
Reduced crystallinity often leads to increased solubility in organic solvents.
Mechanical Stiffness
Higher
Lower
A higher degree of crystallinity contributes to greater stiffness and rigidity.
Impact Strength
Lower
Higher
The amorphous regions in a semi-crystalline polymer contribute to toughness and impact resistance. A higher amorphous content can improve these properties.
Conclusion
The introduction of a methoxy substituent onto the backbone of an aromatic polyketone is expected to decrease the overall degree of crystallinity. This is primarily attributed to the steric hindrance imposed by the methoxy group, which impedes the efficient packing of polymer chains into a crystalline lattice. This reduction in crystallinity, in turn, influences key material properties, leading to a lower melting temperature, increased solubility, and a likely trade-off between stiffness and impact strength. For researchers and drug development professionals, understanding these structure-property relationships is crucial for the rational design of polyketone-based materials with tailored performance characteristics for advanced applications.
References
Vasconcelos, G.C. et al. (2010). Evaluation of crystallization kinetics of poly (ether-ketone-ketone) and poly (ether-ether-ketone) by DSC. Journal of Aerospace Technology and Management, 2(2), 155-162.
Phillips, R. W., Sheares, V. V., Samulski, E. T., & DeSimone, J. M. (1994). Synthesis of Aromatic Polyketones via Soluble Precursors Derived from Bis(α-aminonitrile)s. Macromolecules, 27(9), 2354–2360.
Yokozawa, T., et al. (2020). Synthesis of aromatic polyketones by nonstoichiometric Friedel–Crafts polycondensation using AlCl3. Polymer Chemistry, 11(23), 3859-3866.
Zhang, W., et al. (2020). Synthesis, Optical and Electrochemical Properties of High-Quality Cross-Conjugated Aromatic Polyketones.
Crystal, J. B., et al. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Molecules, 28(19), 6891.
Kim, J. H., et al. (2021). Comparative Studies on Crystallinity, Thermal and Mechanical Properties of Polyketone Grown on Plasma Treated CVD Graphene.
Blundell, D. J., & Osborn, B. N. (1983). The crystallinity of poly(ether ether ketone). Polymer, 24(8), 953-958.
Ligon, S. C., et al. (2017). Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. Macromolecules, 50(15), 5735–5744.
Vasconcelos, G.C. et al. (2010). Evaluation of crystallization kinetics of polymer of poly (ether-ketone-ketone) and poly (ether-ether-ketone) by DSC. ResearchGate. Available at: [Link].
Graziano, A., et al. (2022). Functionalized aliphatic polyketones with germicide activity. RSC Advances, 12(46), 30085-30095.
Gaymans, R. J., et al. (2002). Melting and crystallization behavior of aliphatic polyketones. Journal of Applied Polymer Science, 83(10), 2124-2142.
Wang, X., et al. (2019). Effect of Crystallinity of Polyethylene with Different Densities on Breakdown Strength and Conductance Property. Polymers, 11(11), 1879.
Kroke, E., et al. (2023). Impact of Size and Substitution Isomerism in Polycyclic Aromatic-Substituted Trialkoxysilanes on the Formation of Softenable Polyphenylsilsesquioxanes. Macromolecules, 56(8), 3047-3058.
Hsiao, B. S., & Chen, E. J. (1987). Crystallization and Morphology of Poly (Aryl Ether Ether Ketone). DTIC.
Araya-Hermosilla, R., et al. (2023).
Li, Y., et al. (2022). Non-Isothermal Crystallization Kinetics of Polyether-Ether-Ketone Nanocomposites and Analysis of the Mechanical and Electrical Conductivity Performance. Polymers, 14(21), 4697.
Catellani, M., et al. (2023). Polyketones: Synthesis and Applications. ResearchGate. Available at: [Link].
Maclennan, S. J., et al. (2024). Crystallinity and rheological behavior of polyetheretherketone during nonisothermal conditions. Journal of Applied Polymer Science, 141(25), e56039.
Fortney, A., & Fossum, E. (2012). Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. CORE.
Comparative Guide: Mass Spectrometry Fragmentation of 4,4'-Difluoro-3-methoxybenzophenone
Executive Summary Objective: This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 4,4'-Difluoro-3-methoxybenzophenone (Target Compound). It compares the compound's spectral fin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 4,4'-Difluoro-3-methoxybenzophenone (Target Compound). It compares the compound's spectral fingerprint against structural analogs to establish diagnostic criteria for identification in drug development and material science applications.[1]
Core Insight: The introduction of the methoxy group at the 3-position breaks the symmetry of the 4,4'-difluorobenzophenone core. This results in a unique "dual-pathway" fragmentation signature (m/z 123 and m/z 153) that distinguishes it from symmetric analogs and regioisomers.
Chemical Identity & Structural Context
Before analyzing the fragmentation, we must establish the structural baseline.
Feature
Target Compound
Reference Analog A
Reference Analog B
Name
4,4'-Difluoro-3-methoxybenzophenone
4,4'-Difluorobenzophenone
4-Fluoro-4'-methoxybenzophenone
Formula
C₁₄H₁₀F₂O₂
C₁₃H₈F₂O
C₁₄H₁₁FO₂
MW
248.23 Da
218.20 Da
230.24 Da
Symmetry
Asymmetric
Symmetric
Asymmetric
Key Substituents
2x Fluorine, 1x Methoxy
2x Fluorine
1x Fluorine, 1x Methoxy
Fragmentation Mechanism Analysis
The fragmentation of benzophenone derivatives under Electron Ionization (EI) is governed by
-cleavage relative to the carbonyl group. The stability of the resulting acylium ions determines the relative abundance of the fragments.
Primary Fragmentation Pathways
For 4,4'-Difluoro-3-methoxybenzophenone (Molecular Ion m/z 248 ), two distinct
-cleavage events occur due to the molecule's asymmetry:
Path A (Ring 1 Cleavage): Cleavage of the bond between the carbonyl and the 3-methoxy-4-fluorophenyl ring.
Product: 4-fluorobenzoyl cation.
Diagnostic Ion:m/z 123 .
Mechanism: Inductive cleavage favored by the stability of the benzoyl cation.
Path B (Ring 2 Cleavage): Cleavage of the bond between the carbonyl and the 4-fluorophenyl ring.
Product: 3-methoxy-4-fluorobenzoyl cation.
Diagnostic Ion:m/z 153 .
Mechanism: Resonance stabilization from the meta-methoxy group is less effective than para, but the ion is still prominent.
Secondary Fragmentation (The Methoxy Fingerprint)
The methoxy group introduces secondary fragmentation pathways absent in the bare difluoro analog:
Methyl Radical Loss: The m/z 153 ion can lose a methyl radical (
, 15 Da) to form a quinoid-like cation at m/z 138 .
Carbon Monoxide Loss: The benzoyl cations (m/z 123 and m/z 153) subsequently lose CO (28 Da) to form phenyl cations at m/z 95 and m/z 125 , respectively.
Visualization of Fragmentation Pathways[3][4][5][6][7]
The following diagram illustrates the competing fragmentation pathways and the resulting diagnostic ions.
Figure 1: Divergent fragmentation pathways of 4,4'-Difluoro-3-methoxybenzophenone under Electron Ionization (70 eV).
Comparative Performance Analysis
This section evaluates the "performance" of the mass spectrum—defined here as the diagnostic specificity —against common alternatives.
Comparison vs. 4,4'-Difluorobenzophenone (The Parent)
Scenario: Differentiating the methoxy-derivative from the precursor.
Observation: The parent compound is symmetric.
Parent Spectrum: Dominated by a single acylium ion at m/z 123 .
Target Spectrum: Shows m/z 123 AND m/z 153 .
Comparison vs. 4-Fluoro-4'-methoxybenzophenone (The Isomer)
Scenario: Distinguishing regioisomers where the methoxy group is on a different ring or position.
Observation:
Isomer (4-F-4'-OMe): Cleaves to form m/z 123 (4-F-benzoyl) and m/z 135 (4-OMe-benzoyl).
Target (3-OMe-4-F): Cleaves to form m/z 123 and m/z 153 .
To replicate these results, follow this standardized protocol designed to maximize ion stability and reproducibility.
Step 1: Sample Preparation
Solvent: Dissolve 1 mg of compound in 1 mL of HPLC-grade Dichloromethane (DCM) . Methanol is avoided to prevent potential transesterification artifacts in the injector port.
Concentration: Dilute to 10 ppm for full-scan acquisition.
Step 2: GC Parameters
Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Use the following logic flow to validate the identity of the compound based on the acquired spectrum.
Figure 2: Logic gate for spectral validation of 4,4'-Difluoro-3-methoxybenzophenone.
References
National Institute of Standards and Technology (NIST). Mass Spectrum of 4,4'-Difluorobenzophenone (CAS 345-92-6). NIST Chemistry WebBook, SRD 69. [Link]
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
[1][2][3] Executive Summary Effective disposal of 4,4'-Difluoro-3-methoxybenzophenone requires strict adherence to Halogenated Organic Waste protocols.[1][2][3] Unlike standard organic waste, the presence of fluorine ato...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary
Effective disposal of 4,4'-Difluoro-3-methoxybenzophenone requires strict adherence to Halogenated Organic Waste protocols.[1][2][3] Unlike standard organic waste, the presence of fluorine atoms on the benzophenone core dictates that this material must be incinerated in facilities equipped with acid gas scrubbers to neutralize hydrogen fluoride (HF) byproducts. Under no circumstances should this compound be discharged into municipal water systems due to its high persistence and aquatic toxicity (H411).[3]
This guide outlines the critical segregation, labeling, and spill response mechanisms required to maintain regulatory compliance (RCRA/EPA) and laboratory safety.
Chemical Profile & Hazard Identification
Understanding the physicochemical nature of the analyte is the first step in safety.[3] As a fluorinated aromatic ketone, this compound exhibits high stability, meaning it does not degrade easily in the environment.[2]
Property
Data / Classification
Chemical Class
Halogenated Aromatic Ketone
Physical State
Solid (Crystalline powder, typically white to off-white)
Solubility
Insoluble in water; soluble in organic solvents (DCM, Ethyl Acetate, Methanol)
Halogenated Organic (Do not mix with non-halogenated solvents)
Critical Insight: The "Halogenated" designation is not merely bureaucratic.[2][3] When incinerated, the C-F bonds break to form corrosive Hydrogen Fluoride (HF).[3] If this waste is mislabeled as "Non-Halogenated," it may be sent to an incinerator lacking the necessary scrubbers, causing severe infrastructure damage and toxic emissions.[2]
Waste Stream Decision Logic
The following decision tree illustrates the logic flow for segregating this compound. Note that even trace amounts in solution can reclassify a waste container as "Halogenated."[2][3]
Figure 1: Waste stream segregation logic. Note: Any solution containing this compound must be treated as halogenated waste, regardless of the solvent used.[2]
Applicability: Mother liquors, rotary evaporator traps, and initial rinses of glassware.[2]
Selection of Container: Use a chemically compatible carboy (HDPE or Glass).[2][3] Avoid metal containers if acidic byproducts are present.[2][3]
Segregation: Pour into the container marked "HALOGENATED ORGANIC WASTE."
Why? Even if you dissolved the compound in Methanol (non-halogenated), the fluorine atoms in the solute render the mixture halogenated for disposal purposes.[2]
Labeling:
List all solvents (e.g., "Methanol 95%").
Explicitly list the solute: "4,4'-Difluoro-3-methoxybenzophenone <5%".
Cap & Store: Keep cap tightly closed when not actively adding waste. Store in secondary containment trays.
Spill Management & Emergency Response
Accidental release requires immediate containment to prevent environmental contamination.[2][3][6]
Emergency Workflow
Figure 2: Immediate spill response workflow.
Specific Cleanup Instructions[2][5][6][7][8][9]
Dry Spill (Powder):
Do not dry sweep vigorously; this generates inhalable dust.[2][3]
Cover the spill with wet paper towels to dampen the powder, then scoop into a bag.[2]
Wipe the area three times with soap and water.[2][3]
Wet Spill (Solution):
Surround the spill with absorbent socks or pillows.[2][3]
Cover with vermiculite or universal absorbent pads.[2][3]
Collect all absorbent material into the Solid Halogenated Waste stream.[2][3]
Regulatory Context & Compliance
This protocol aligns with the following regulatory frameworks. Failure to comply can result in significant fines and environmental damage.[2][3]
EPA RCRA (Resource Conservation and Recovery Act): This compound falls under "F-Listed" waste protocols when mixed with spent halogenated solvents (Codes F001/F002) or must be characterized for toxicity if disposed of as pure substance [1].[1][2][3]
Clean Water Act: Due to aquatic toxicity (H411), drain disposal is strictly prohibited.[2][3]
Incineration Requirements: The presence of Fluorine (F) requires the waste vendor to use high-temperature incineration with flue gas scrubbing to capture HF [2].[1][2][3]
References
U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Wastes."[2][3] EPA.gov. [Link]1][2][3]
Personal protective equipment for handling 4,4'-Difluoro-3-methoxybenzophenone
Executive Safety Assessment 4,4'-Difluoro-3-methoxybenzophenone is a specialized fluorinated aromatic intermediate used primarily in the synthesis of poly(ether ketone)s (PEKs) and as a photolabile building block in medi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Assessment
4,4'-Difluoro-3-methoxybenzophenone is a specialized fluorinated aromatic intermediate used primarily in the synthesis of poly(ether ketone)s (PEKs) and as a photolabile building block in medicinal chemistry. Its structural core—a benzophenone scaffold substituted with two fluorine atoms and a methoxy group—dictates its safety profile.
While specific toxicological data for this exact isomer is limited, we apply Read-Across Toxicology principles using the highly homologous 4,4'-Difluorobenzophenone (CAS 345-92-6) . The presence of the methoxy group (–OCH₃) generally increases lipophilicity but does not fundamentally alter the acute hazard profile compared to the parent difluoro compound.
Core Hazards:
Irritant: High potential for respiratory, skin, and severe eye irritation due to the electron-deficient aromatic rings.
Aquatic Toxicity: Like most fluorinated benzophenones, it is classified as toxic to aquatic life with long-lasting effects (H411).[1]
Dust Explosion Risk: As a fine organic powder, it poses a combustible dust hazard if suspended in air.[2]
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the compound's physical state (solid powder) and its common solvents (DCM, THF).
Protection Zone
Recommended Equipment
Scientific Rationale (Causality)
Hand Protection (Solid)
Nitrile Rubber (0.11 mm)
Breakthrough > 480 min. Solid benzophenones do not actively permeate nitrile. Standard disposable nitrile provides excellent barrier protection against dust contact.
Hand Protection (Solution)
Silver Shield / Laminate
Context Dependent. If dissolved in Dichloromethane (DCM) or THF , nitrile degrades rapidly (<5 min). Use Laminate gloves or double-glove (Nitrile over Laminate) for solution handling.
Respiratory
N95 / P2 Particulate Respirator
Dust Control. Required during weighing or transfer outside a fume hood. The particle size of recrystallized benzophenones can be <10µm, allowing deep lung penetration.
Eye / Face
Chemical Safety Goggles
Vapor/Dust Seal. Safety glasses are insufficient due to the risk of fine dust bypassing side shields. Goggles prevent ocular mucosal absorption.
Body
Tyvek® Lab Coat / Apron
Contamination Control. Cotton lab coats can trap dust in fibers. A non-woven polymer (Tyvek) layer prevents accumulation and cross-contamination.
Operational Workflow: Safe Handling Protocol
This protocol is designed to minimize exposure during the critical "Weighing" and "Reaction Setup" phases, where the risk of dust generation is highest.
Phase A: Pre-Operational Checks
Verify Engineering Controls: Ensure the Fume Hood is operating at 80–100 fpm (0.4–0.5 m/s) face velocity.
Static Discharge Elimination: Use an ionizing bar or anti-static gun on the weighing boat. Fluorinated powders are highly static-prone; static cling can cause the powder to "jump," leading to inhalation risk.
Phase B: Weighing & Transfer (The Critical Step)
Do not weigh on an open bench.
Technique: Use the "Tare & Transfer" method. Tare the receiving vessel (e.g., Round Bottom Flask) and add the solid directly to it inside the hood, rather than weighing on paper and transferring. This eliminates one transfer step and reduces spillage risk.
Solvent Addition: Add the solvent (e.g., Toluene, DMF) slowly down the side of the flask to wet the powder without lofting dust.
Phase C: Reaction Monitoring
TLC Safety: When spotting TLC plates, use a capillary tube. Do not spray TLC plates with visualizing agents (e.g., KMnO4) outside the hood.
Heating: If heating is required (e.g., nucleophilic aromatic substitution), ensure the system is under an inert atmosphere (Nitrogen/Argon).[3] Hot fluorinated aromatics can release HF traces if moisture is present, although this is rare with benzophenones compared to acid chlorides.
Visual Safety Workflow
The following diagram illustrates the decision logic for handling 4,4'-Difluoro-3-methoxybenzophenone, specifically distinguishing between solid and solution state risks.
Figure 1: Decision logic for PPE selection based on physical state and solvent compatibility.
Emergency Response & Disposal
Spill Management
Solid Spill: Do not dry sweep. This generates dust.[2][4][5] Cover the spill with a wet paper towel (dampened with water or ethanol) to suppress dust, then wipe up.
Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is flammable.
Disposal (Crucial Compliance)
This compound contains Fluorine . It cannot be disposed of in standard organic waste streams in many jurisdictions.
Segregation: Segregate into the "Halogenated Organic Waste" container.
Labeling: Clearly tag as "Contains Organic Fluorides."
Rationale: Incineration of halogenated waste requires higher temperatures and scrubbers to neutralize acidic byproducts (HF/HCl). Mixing this with non-halogenated waste can damage standard incinerators and violate EPA/local regulations.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 94108-96-0. Retrieved from [Link]
ECHA (European Chemicals Agency). Registration Dossier for 4,4'-Difluorobenzophenone (Read-Across Analog). Retrieved from [Link]